molecular formula C9H6BrF B2655347 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene CAS No. 40274-29-1

1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene

Cat. No.: B2655347
CAS No.: 40274-29-1
M. Wt: 213.049
InChI Key: PUSYURWHOHXATJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene (CAS 40274-29-1) is a high-purity fluorinated aromatic alkyne of interest in advanced synthetic chemistry. With a molecular formula of C₉H₆BrF and a molecular weight of 213.05 , this compound serves as a versatile building block for constructing complex molecular architectures. Its structure incorporates both a reactive bromoalkyne moiety and an electron-deficient fluorophenyl ring, making it a valuable substrate in metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, and particularly in Huisgen 1,3-dipolar cycloaddition ("click chemistry") for the synthesis of 1,2,3-triazoles . Compounds containing the (prop-2-ynyloxy)benzene scaffold have demonstrated significant potential in medicinal chemistry research, showing reported biological activities including antimicrobial, antiurease, and antitumor effects . This reagent is strictly for research and further manufacturing use, and is not intended for diagnostic or therapeutic applications . Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromoprop-1-ynyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSYURWHOHXATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40274-29-1
Record name 1-(3-bromoprop-1-yn-1-yl)-4-fluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Electronic Effects of para-Fluorine on Propargyl Bromide Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Subtle Duality of Fluorine in Reaction Chemistry

To the researchers, scientists, and drug development professionals who navigate the complex world of reaction mechanisms, the humble fluorine atom presents a fascinating paradox. Classically viewed as the most electronegative element, its powerful electron-withdrawing inductive effect is undeniable. Yet, its capacity for lone-pair donation (a resonance or hyperconjugative effect) introduces a subtle duality that can profoundly influence reaction pathways and kinetics. This guide delves into this duality within the specific context of para-fluorophenylpropargyl bromide, a substrate where the interplay between these electronic forces dictates the reactivity of the propargylic system. Our objective is to provide not just a theoretical overview, but a practical and logical framework for investigating and understanding these nuanced effects, grounded in established principles of physical organic chemistry.

Introduction: The Phenylpropargyl System and the Question of Mechanism

Propargyl bromide and its derivatives are versatile building blocks in organic synthesis, valued for their ability to introduce the propargyl moiety.[1] When a phenyl group is attached, as in phenylpropargyl bromide, the reactivity of the C-Br bond is significantly influenced by the aromatic ring. The central question in its reaction chemistry, particularly in nucleophilic substitution, is the nature of the mechanism: does it proceed via a concerted Sɴ2 pathway, or through a dissociative Sɴ1 mechanism involving a carbocation intermediate?

The stability of a potential propargyl-benzyl hybrid carbocation is the lynchpin. This intermediate would be stabilized by resonance with both the phenyl ring and the alkyne. Consequently, any substituent on the phenyl ring that can modulate this charge stabilization will directly impact the reaction rate and potentially the operative mechanism.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Figure 1: Competing Sɴ1 and Sɴ2 pathways for p-fluorophenylpropargyl bromide."

The Dichotomous Electronic Influence of para-Fluorine

A para-fluoro substituent exerts two primary electronic effects that act in opposition:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma framework. This effect is powerful and tends to destabilize a positive charge developing at the benzylic position, which would slow down an Sɴ1 reaction.[2]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the π-system of the benzene ring. This donation places negative charge into the ring, which can then be delocalized to the benzylic carbon, stabilizing a carbocation intermediate. This effect would accelerate an Sɴ1 reaction.

The net effect of the para-fluoro group is a delicate balance of these two forces. While the inductive effect is generally considered dominant for halogens, the ability of fluorine's 2p orbitals to overlap effectively with carbon's 2p orbitals makes its +R effect more significant than that of heavier halogens.[3] Determining which effect prevails in the transition state of a given reaction is the core experimental challenge.

Experimental Design: A Solvolysis Kinetics Study

To quantitatively dissect the electronic effects, a solvolysis kinetics study is the gold standard. Solvolysis, a nucleophilic substitution where the solvent acts as the nucleophile, allows for a controlled investigation of the substrate's intrinsic reactivity.[4][5] The rate-determining step in an Sɴ1 solvolysis is the ionization of the C-Br bond, making the reaction rate highly sensitive to factors that stabilize the resulting carbocation.[5]

Experimental Protocol: Monitoring Solvolysis Rate

This protocol outlines a method for determining the first-order rate constant (k) for the solvolysis of para-fluorophenylpropargyl bromide. The reaction produces HBr, and its rate of formation can be monitored by the color change of an indicator in the presence of a base.[4]

Materials:

  • para-Fluorophenylpropargyl bromide

  • Acetone (anhydrous)

  • Ethanol-water solvent mixtures (e.g., 80:20, 70:30, 60:40 v/v)

  • 0.01 M Sodium Hydroxide (standardized)

  • Bromothymol blue indicator solution

  • Constant temperature water bath, magnetic stirrer, burette, flasks

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of para-fluorophenylpropargyl bromide (e.g., 0.1 M) in anhydrous acetone.

  • Reaction Setup: In a 50 mL Erlenmeyer flask, place 20 mL of a chosen ethanol-water solvent mixture. Add 3-4 drops of bromothymol blue indicator.

  • Temperature Equilibration: Place the flask in a constant temperature water bath (e.g., 25.0 °C) and allow it to equilibrate for 10-15 minutes with gentle stirring.

  • Titration Start: Using a burette, add a precise, small aliquot (e.g., 0.20 mL) of the 0.01 M NaOH solution. The solution should turn blue.

  • Initiation of Reaction: Using a syringe, inject a precise volume (e.g., 0.2 mL) of the substrate stock solution into the flask and start a timer simultaneously. This is t=0.

  • Data Collection: Record the time it takes for the blue color to disappear (transition to yellow/green) as the HBr produced neutralizes the added NaOH.

  • Iterative Measurement: Immediately upon the color change, add another identical aliquot of the NaOH solution and record the time for the subsequent color change. Repeat this process for at least 5-6 aliquots.

  • Data Analysis: The rate constant k can be determined from the integrated rate law for a first-order reaction. A plot of ln([Substrate]t) versus time will yield a straight line with a slope of -k.

Causality and Self-Validation:

  • Why Acetone? The substrate is dissolved in a small amount of a non-nucleophilic, polar aprotic solvent (acetone) to ensure it dissolves fully before being introduced to the protic solvolysis medium. This prevents solubility from being a rate-limiting factor.

  • Why Ethanol-Water Mixtures? Varying the water content systematically alters the solvent polarity (ionizing power) and nucleophilicity. This allows for a Grunwald-Winstein analysis to further probe the mechanism.[6]

  • Indicator Method: This method provides a simple, visual endpoint for fixed amounts of reaction progress, avoiding the need for continuous spectroscopic monitoring. The reliability is ensured by using a standardized base and precise measurements.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Figure 2: Workflow for the kinetic analysis of solvolysis."

Data Interpretation: The Hammett Plot and Mechanistic Insight

To contextualize the effect of the para-fluoro group, its solvolysis rate must be compared to that of the unsubstituted phenylpropargyl bromide and other para-substituted analogues (e.g., -CH₃, -OCH₃, -Cl, -NO₂). The Hammett equation provides a powerful tool for this analysis.[7][8]

log(kₓ/k₀) = ρσ

Where:

  • kₓ is the rate constant for a substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ is the substituent constant, which quantifies the electronic effect of a substituent. For reactions involving direct resonance with the reaction center, the σ⁺ constant is more appropriate.[9]

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

Expected Results and Interpretation:

A plot of log(kₓ/k₀) versus σ⁺ for a series of para-substituted phenylpropargyl bromides would be highly informative.

  • A large, negative ρ value (e.g., -3 to -5) would indicate a significant buildup of positive charge in the transition state, providing strong evidence for an Sɴ1 mechanism.[9]

  • The position of the para-fluoro point on this plot is critical.

    • If the point falls on the line defined by other substituents, it suggests its electronic effect is "well-behaved" and predictable within the Sɴ1 framework.

    • Given that the σ⁺ value for fluorine is slightly negative (-0.07), an Sɴ1 reaction would be predicted to be slightly faster than the unsubstituted analogue due to the dominance of the resonance effect.

    • A significant deviation from the line could suggest a change in mechanism or a more complex interaction, such as neighboring group participation by the phenyl ring, forming a phenonium ion intermediate.[10][11]

Substituent (X)Hammett Constant (σₚ)Expected Effect on Sɴ1 Rate
-OCH₃-0.27Strong Acceleration
-CH₃-0.17Acceleration
-F +0.06 Slight Deacceleration
-H0.00Baseline
-Cl+0.23Deacceleration
-NO₂+0.78Strong Deacceleration
Table 1: Hammett σₚ constants and their expected qualitative effect on an Sɴ1 reaction rate. Note: For direct resonance, σ⁺ values would be used, where F is -0.07, providing a slight acceleration.

Spectroscopic and Computational Verification

¹⁹F NMR Spectroscopy: A Probe of the Electronic Environment

¹⁹F NMR is exceptionally sensitive to the local electronic environment of the fluorine atom.[12][13] The chemical shift of the para-fluorine in the starting material (p-F-Ph-CH₂C≡CH) versus a non-reactive model compound can provide insight into the ground-state electronic distribution. More advanced techniques could potentially trap reaction intermediates at low temperatures to observe the ¹⁹F chemical shift in a carbocationic species, where a significant downfield shift would be expected due to the increased positive charge density near the fluorine.[14]

Computational Chemistry: Modeling the Transition State

Density Functional Theory (DFT) calculations can provide invaluable insights that complement experimental data.[15]

Computational Workflow:

  • Geometry Optimization: Optimize the ground state structures of the reactant, the potential Sɴ1 (carbocation) and Sɴ2 (pentavalent) transition states, and the products.

  • Energy Calculation: Calculate the relative energies of these species to determine the activation barriers for both pathways. Comparing the activation energy for the Sɴ1 versus the Sɴ2 transition state for para-fluorophenylpropargyl bromide will predict the favored kinetic pathway.

  • Charge Analysis: Analyze the natural bond orbital (NBO) or Mulliken charge distribution in the carbocation intermediate. This can quantify the extent to which the para-fluoro substituent stabilizes or destabilizes the positive charge at the benzylic carbon.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Figure 3: DFT workflow for mechanistic investigation."

Conclusion and Implications for Drug Development

The electronic effect of a para-fluoro substituent on propargyl bromide reactivity is a nuanced interplay between induction and resonance. The experimental and computational framework detailed in this guide provides a robust methodology for dissecting these effects. Evidence from analogous benzylic systems suggests that reactions proceeding through a carbocation intermediate are highly sensitive to such substitution.[9] A kinetic analysis via solvolysis, interpreted through a Hammett plot, will likely reveal a large negative ρ value, implicating an Sɴ1-like mechanism. The precise effect of the para-fluoro group—a slight acceleration due to resonance outweighing induction—can be quantified.

For drug development professionals, this understanding is critical. The propargyl group is a key functional handle, often used in "click chemistry" for bioconjugation or as a pharmacophore itself.[14] Knowing how a seemingly simple fluoro-substitution alters the lability of a propargyl bromide linker can inform the design of more stable, selective, and effective therapeutic agents. The stability of a drug molecule towards solvolysis under physiological conditions is a key determinant of its half-life and off-target reactivity, making these fundamental physical organic principles directly relevant to the pursuit of safer and more potent medicines.

References

  • Title: Applications of Hammett Equation: Substituent and Reaction Constants Source: University of Calgary, Department of Chemistry URL: [Link]

  • Title: Neighboring Group Participation Source: Scribd URL: [Link]

  • Title: Hammett equation Source: Wikipedia URL: [Link]

  • Title: Neighbouring group participation Source: Wikipedia URL: [Link]

  • Title: Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles Source: ResearchGate URL: [Link]

  • Title: Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL: [Link]

  • Title: The role of radical-radical chain-propagating pathways in the phenyl + propargyl reaction Source: OSTI.gov URL: [Link]

  • Title: Theoretical study of the reaction mechanism and kinetics of the phenyl + propargyl association Source: PubMed URL: [Link]

  • Title: Theoretical study of the reaction mechanism and kinetics of the phenyl + propargyl association. Source: Semantic Scholar URL: [Link]

  • Title: Unit 4: Free Energy Relationships Source: University of Texas at Austin, Department of Chemistry URL: [Link]

  • Title: A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 3.2: Neighboring Group Participation Source: Chemistry LibreTexts URL: [Link]

  • Title: Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance Source: e-PG Pathshala URL: [Link]

  • Title: Hammett Correlations in the Chemistry of 3-Phenylpropyl Radicals Source: ACS Publications URL: [Link]

  • Title: Linear Free Energy Relationships Source: University of Oxford URL: [Link]

  • Title: The Neighbouring Group Mechanisms Source: Dalal Institute URL: [Link]

  • Title: Kinetics of the reactions of phenacyl bromide and of para-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions Source: Royal Society of Chemistry URL: [Link]

  • Title: Fluorine NMR Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]

  • Title: Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues Source: Royal Society of Chemistry URL: [Link]

  • Title: Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate Source: International Journal of Chemistry URL: [Link]

  • Title: A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate Source: Semantic Scholar URL: [Link]

  • Title: Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery Source: MDPI URL: [Link]

  • Title: Computational investigations of bond breaking processes using DFT and TD-DFT Source: University of Louisville ThinkIR URL: [Link]

  • Title: Solvolysis Reaction Kinetics, Rates and Mechanism for Phenyl N-Phenyl Phosphoramidochloridate Source: ResearchGate URL: [Link]

  • Title: Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation Source: National Institutes of Health URL: [Link]

  • Title: Publications - Rosen Research Group Source: Princeton University URL: [Link]

  • Title: Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate Source: MDPI URL: [Link]

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An In-depth Technical Guide to the Low-Temperature Storage Stability of 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the factors governing the storage stability of 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene, a key intermediate in pharmaceutical and materials science research. The document outlines the intrinsic chemical liabilities of the molecule, details potential degradation pathways, and establishes a rigorous experimental framework for assessing its stability under low-temperature conditions. Best practices for handling, storage, and analysis are provided to ensure the long-term integrity and reliability of this critical reagent for researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecule

This compound is a halogenated aromatic compound featuring a propargyl bromide moiety. This unique combination of a reactive propargylic system, a terminal alkyne, and a fluorinated benzene ring makes it a versatile synthetic building block. However, these same functional groups are responsible for its inherent reactivity and potential for degradation if not stored under optimal conditions. The fluorine substituent on the benzene ring contributes to the molecule's thermostability and chemical resistance, but the primary stability concerns arise from the propargyl bromide group.[1][2] Ensuring the stability of this compound is paramount, as the presence of degradants can lead to inconsistent experimental results, formation of unwanted byproducts, and compromised safety.

Theoretical Framework for Stability

Key Reactive Moieties

The stability of this compound is primarily dictated by two functional groups:

  • Propargyl Bromide: This is the most reactive site. The carbon-bromine bond is susceptible to nucleophilic substitution. Propargyl halides are also known to be shock-sensitive and can undergo decomposition, particularly in the presence of heat, light, or certain metals.[3]

  • Terminal Alkyne: The triple bond can participate in various reactions, including oxidation and polymerization, especially under non-inert conditions.

The 4-fluorophenyl group, being electron-withdrawing, can influence the reactivity of the propargyl system, but the fundamental degradation pathways are characteristic of propargyl bromides.

Potential Degradation Pathways at Low Temperatures

While low temperatures significantly slow down reaction kinetics, they do not eliminate degradation entirely. The primary pathways of concern during low-temperature storage include:

  • Oligomerization/Polymerization: Initiated by trace impurities or exposure to light, the alkyne functionality can lead to the formation of higher molecular weight species.

  • Hydrolysis: Reaction with atmospheric moisture, which can condense inside improperly sealed containers, can lead to the formation of the corresponding propargyl alcohol.

  • Oxidation: The presence of atmospheric oxygen can lead to the formation of various oxidized byproducts.[4][5][6]

  • Nucleophilic Attack: Trace nucleophilic impurities in the sample or from the storage container can displace the bromide ion.

cluster_0 Degradation Initiators cluster_1 Core Molecule cluster_2 Degradation Pathways Light Light Molecule This compound Light->Molecule Moisture (H2O) Moisture (H2O) Moisture (H2O)->Molecule Oxygen (O2) Oxygen (O2) Oxygen (O2)->Molecule Impurities Impurities Impurities->Molecule Polymerization Polymerization Molecule->Polymerization Alkyne reactivity Hydrolysis Hydrolysis Molecule->Hydrolysis C-Br bond cleavage Oxidation Oxidation Molecule->Oxidation Alkyne/Benzylic oxidation Substitution Substitution Molecule->Substitution Nucleophilic attack

Caption: Potential degradation pathways for the core molecule.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, the following storage and handling procedures are strongly recommended:

ParameterRecommendationRationale
Temperature -20°C for long-term storage. Minimizes thermal degradation and slows reaction kinetics effectively.[3]
2-8°C for short-term use. Acceptable for brief periods, but not ideal for extended storage.[3]
Atmosphere Inert Gas (Argon or Nitrogen). Prevents oxidation and reactions with atmospheric moisture.[3]
Light Exposure Store in an amber vial or in the dark. Protects against light-induced degradation.[3]
Container Tightly sealed glass vial with a PTFE-lined cap. Ensures a non-reactive and impermeable storage environment.
Handling Equilibrate to room temperature before opening. Prevents condensation of atmospheric moisture inside the cold vial.
Aliquot upon first use. Minimizes repeated freeze-thaw cycles and exposure of the bulk material.

Experimental Design for a Low-Temperature Stability Study

A well-designed stability study is crucial for determining the shelf-life of this compound under specific storage conditions. Such a study should be conducted according to established guidelines for forced degradation and stability testing.[7][8][9][10][11]

Caption: Workflow for a low-temperature stability study.

Step-by-Step Protocol
  • Initial Characterization (Time Zero):

    • Obtain a high-purity sample of this compound.

    • Record its initial purity using a validated stability-indicating HPLC-UV method.

    • Characterize the sample by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and identify any initial impurities.

  • Sample Preparation and Storage:

    • Aliquot the material into several amber glass vials suitable for low-temperature storage.

    • Purge each vial with an inert gas (e.g., argon) before sealing with a PTFE-lined cap.

    • Place the vials into the designated storage conditions: -20°C, 4°C, and a 25°C control.

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

    • Allow the vials to equilibrate to room temperature before opening.

    • Analyze the samples using the same analytical methods as in the initial characterization.

  • Data Evaluation:

    • Quantify the purity of the main compound and any new degradation products.

    • Compare the results to the time-zero data to determine the rate of degradation at each temperature.

    • A significant change is typically defined as a >5% loss in purity or the appearance of any degradant exceeding 0.5%.

Analytical Methodologies

The selection of appropriate analytical techniques is critical for a successful stability study.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for quantifying purity and detecting degradation products. A gradient elution method is recommended to resolve the parent compound from potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any degradation products, which aids in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify major degradants if they are present in sufficient quantities.

Data Interpretation and Conclusion

The stability data collected will allow for a clear determination of the compound's shelf-life under the tested conditions.

Storage Temp.Purity at T=0Purity at 6 MonthsPurity at 12 MonthsRecommendation
25°C 99.5%92.1%85.3%Not Recommended
4°C 99.5%98.9%98.2%Suitable for short-term
-20°C 99.5%99.4%99.3%Recommended for long-term

(Note: The data in this table is illustrative and represents a typical outcome for a compound of this nature.)

References

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12. Retrieved from [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 79-88. Retrieved from [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Volatility, Adsorption, and Degradation of Propargyl Bromide as a Soil Fumigant. Retrieved from [Link]

  • Elsevier. (n.d.). Analytical Chemistry of Organic Halogen Compounds - 1st Edition. Retrieved from [Link]

Sources

A Technical Guide to the Synthetic Utility and Potential Biological Activity of 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene is a highly functionalized organic intermediate poised for significant application in medicinal chemistry and drug discovery. While direct biological data on this specific molecule is sparse, its true value lies in its versatile scaffold, which combines three key pharmacologically relevant features: a fluorinated benzene ring, a reactive propargylic bromide, and a terminal alkyne. The fluorobenzene moiety is a well-established component in numerous approved drugs, valued for its ability to enhance metabolic stability and modulate pharmacokinetic properties.[1][2] The bromo-propargyl group offers a dual-functional handle for synthetic elaboration: the propargylic bromide is susceptible to nucleophilic substitution, while the alkyne is a gateway to powerful coupling chemistries like the Sonogashira reaction and azide-alkyne cycloadditions.[3][4][5] This guide provides an in-depth analysis of the synthetic pathways involving this intermediate, details robust experimental protocols for its utilization, and explores the potential biological activities of the resulting derivative compounds, grounding these predictions in established medicinal chemistry principles and relevant scientific literature.

Part 1: The Strategic Value of the this compound Scaffold

From the perspective of a medicinal chemist, the design of a synthetic intermediate is as critical as the final active pharmaceutical ingredient (API). An ideal intermediate is not merely a stepping stone but a versatile platform for generating diverse molecular architectures. This compound exemplifies this principle. Its structure is not accidental; it is a deliberate convergence of functionalities that address common challenges in drug development.

The Fluorobenzene Moiety: A Tool for Pharmacokinetic Optimization

The incorporation of fluorine into drug candidates is a time-honored strategy in medicinal chemistry.[2] The 4-fluoro-benzene ring in our core intermediate offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can significantly increase the drug's half-life.[6]

  • Enhanced Lipophilicity: Fluorine substitution increases the lipophilicity of the aromatic ring, which can improve membrane permeability and, consequently, absorption and bioavailability.[1]

  • Modulation of Acidity/Basicity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can alter the pKa of nearby functional groups, thereby influencing drug-receptor interactions and solubility.[1][6]

Numerous approved drugs, from fluoroquinolone antibiotics like Ciprofloxacin to anticancer agents, leverage these properties, making the fluorobenzene moiety a privileged scaffold in pharmaceutical design.[2][6]

The Bromo-Propargyl Group: A Gateway to Molecular Diversity

The bromo-propargyl unit is a powerful and versatile functional group that serves as a linchpin for extensive synthetic diversification. It provides two distinct points for chemical modification, allowing for the systematic construction of compound libraries.

  • The Terminal Alkyne: This functionality is a cornerstone of modern coupling chemistry. It is an ideal substrate for the Sonogashira cross-coupling reaction , enabling the formation of carbon-carbon bonds with a wide array of aryl and vinyl halides.[4][7] This reaction is conducted under mild conditions and tolerates a broad range of functional groups, making it invaluable for late-stage diversification in complex molecule synthesis. Furthermore, the alkyne is a key participant in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , or "click chemistry," to form stable 1,2,3-triazole rings—a common isostere for amide bonds in drug design.

  • The Propargylic Bromide: The bromine atom is a good leaving group, making this position highly susceptible to nucleophilic substitution (SN2) reactions . This allows for the straightforward introduction of various nucleophiles, including amines, thiols, and phenols, to append different pharmacophores or solubilizing groups.[8][9]

This dual reactivity is the core of the intermediate's utility, providing chemists with a logical and efficient path to novel chemical entities.

Part 2: Synthetic Pathways and Methodologies

The strategic application of this compound begins with its efficient synthesis and subsequent utilization in robust, high-yield coupling reactions. The following sections detail the foundational protocols necessary for leveraging this intermediate.

Proposed Synthesis of the Core Intermediate

While multiple synthetic routes are conceivable, a highly efficient pathway involves a Sonogashira coupling of a suitable di-halogenated precursor followed by bromination. A logical precursor is 1-fluoro-4-iodobenzene due to the differential reactivity of iodine and fluorine in palladium-catalyzed reactions.[4]

G cluster_synthesis Synthesis of Core Intermediate A 1-Fluoro-4-iodobenzene C Sonogashira Coupling (Pd/Cu catalyst, base) A->C B Trimethylsilylacetylene B->C D 1-Fluoro-4-((trimethylsilyl)ethynyl)benzene C->D Step 1 E Deprotection (e.g., K2CO3, MeOH) D->E F 1-Ethynyl-4-fluorobenzene E->F Step 2 G N-Bromosuccinimide (NBS) AgNO3 (cat.) F->G H This compound (Target Intermediate) G->H Step 3

Caption: Proposed synthetic workflow for this compound.

Core Application: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is arguably the most powerful application of alkyne intermediates in drug discovery. It facilitates the creation of conjugated enynes and arylalkynes, which are prevalent in biologically active molecules.[7]

  • Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard. The palladium complex orchestrates the main cross-coupling cycle, while the copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which accelerates the crucial transmetalation step.[7]

  • Base: An amine base, such as triethylamine or piperidine, is required. Its role is twofold: it deprotonates the terminal alkyne to form the reactive acetylide anion and neutralizes the hydrogen halide (H-X) generated during the catalytic cycle.[10]

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to ensure the stability of the catalyst.[10]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)-X L2 pd0->pd_complex Oxidative Addition pd_alkyne R1-Pd(II)-C≡CR2 L2 pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R1-C≡C-R2 pd_alkyne->product Product Release cu_x Cu-X cu_acetylide Cu-C≡C-R2 cu_x->cu_acetylide cu_acetylide->pd_complex Enters Pd Cycle alkyne H-C≡C-R2 alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Part 3: Predicted Biological Activity of Derivatives

By using the synthetic methodologies described above, this compound can be elaborated into a vast chemical space of derivatives. Based on established structure-activity relationships (SAR) for these derivative classes, we can predict their potential biological activities.

Anticancer Potential

Many potent anticancer agents, particularly tyrosine kinase inhibitors (TKIs), feature an aryl-alkyne or related heterocyclic scaffold. For example, the TKI Erlotinib contains a terminal alkyne group.[11] The propargyl group itself has been incorporated into quinobenzothiazines to yield compounds with strong antiproliferative actions.[3]

  • Mechanism of Action Hypothesis: Derivatives synthesized via Sonogashira coupling could act as ATP-competitive inhibitors of protein kinases. The core structure can be designed to occupy the adenine-binding region of the kinase ATP pocket, while the synthetically appended groups can extend into more selective pockets to achieve potency and selectivity.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer pathway Downstream Signaling (Ras-Raf-MEK-ERK) dimer->pathway activates atp ATP atp->dimer binds to catalytic domain inhibitor Synthesized Derivative (Arylalkyne Scaffold) inhibitor->dimer Competitively blocks ATP binding output Cell Proliferation, Survival, Angiogenesis pathway->output apoptosis Apoptosis

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical derivative.

Antimicrobial and Enzyme Inhibitory Potential
  • Antibacterial/Antifungal Activity: Fluorobenzene moieties are integral to the fluoroquinolone class of antibiotics.[6] Furthermore, various (prop-2-ynyloxy)benzene derivatives have demonstrated antibacterial and anti-urease activity.[8] By combining these two pharmacophores, novel antimicrobial agents could be developed. The mechanism could involve inhibition of essential bacterial enzymes like DNA gyrase or urease.[2][8]

  • Enzyme Inhibition: The propargyl group is a known feature in certain enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors.[11] The alkyne can act as a "warhead" for covalent modification of an enzyme's active site or simply serve as a rigid linker to position other functional groups for optimal non-covalent interactions.

Table 1: Hypothetical Derivative Library and Potential Biological Targets
Derivative Structure (R-Group)Synthetic ReactionPotential Target ClassExample Target

Sonogashira CouplingProtein KinasesEGFR, VEGFR, Abl

Nucleophilic SubstitutionBacterial EnzymesDNA Gyrase

Nucleophilic SubstitutionFungal EnzymesLanosterol 14α-demethylase

CuAAC ("Click" Chemistry)Various (Peptidomimetic)Proteases, Viral Enzymes

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems. They include internal checks and rationale for key steps.

Protocol: Sonogashira Coupling of the Intermediate with 3-Iodoaniline

Objective: To synthesize 1-(3-((4-fluorophenyl)ethynyl)phenyl)propan-2-amine, a potential kinase inhibitor fragment.

Materials:

  • This compound (1.0 eq)

  • 3-Iodoaniline (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Methodology:

  • Inert Atmosphere Preparation (Causality): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and 3-iodoaniline. The system must be inert to prevent catalyst degradation and oxidative alkyne homocoupling.

  • System Purge: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF via cannula, followed by triethylamine. Stir the mixture at room temperature until all solids dissolve.

  • Catalyst Addition: Under a positive flow of argon, add CuI and Pd(PPh₃)₄ to the reaction mixture. The mixture may change color, indicating the onset of the catalytic cycle.

  • Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The disappearance of the starting materials indicates completion. A self-validating check involves running a co-spot of the starting material and the reaction mixture on the TLC plate.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: MTT Assay for Cellular Viability

Objective: To determine the cytotoxic effects of synthesized derivatives on a cancer cell line (e.g., A549 lung carcinoma).

Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in DMSO and further dilute in culture medium (final DMSO concentration <0.5%). Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Part 5: Conclusion and Future Directions

This compound is not merely a chemical reagent but a strategic tool for accelerating drug discovery. Its carefully selected combination of a fluorobenzene ring and a dual-functional bromo-propargyl group provides a robust platform for the synthesis of diverse and complex small molecules. The potential for its derivatives to exhibit significant biological activity, particularly in the realms of oncology and infectious diseases, is strongly supported by decades of medicinal chemistry literature.

Future work should focus on the parallel synthesis of a focused library of derivatives based on this intermediate. High-throughput screening of this library against a panel of protein kinases, bacterial strains, and fungal pathogens would be a logical next step to validate the hypotheses presented in this guide and uncover novel therapeutic leads.

References

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. [1][6]

  • Shah, P. & Westwell, A.D. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Applied Pharmaceutical Science, 1(1), 9-15. [2]

  • Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. [8]

  • Data Bridge Market Research. (2024). Global Fluorobenzene Market – Industry Trends and Forecast to 2031. Data Bridge Market Research. [12]

  • Jezierska, A., et al. (2016). Synthesis and biological evaluation of novel propargylquinobenzothiazines and their derivatives as potential antiproliferative, anti-inflammatory, and anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(9-10), 1332-1336. [3]

  • Tai, C-H., et al. (2023). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Journal of Chemistry, 2023, 1-13. [11]

  • Gümüş, İ., et al. (2018). Synthesis of 2-substituted 8-propargyloxyquinoline derivatives and determination of their antioxidant, antibacterial, and DNA binding activities. Turkish Journal of Chemistry, 42(5), 1362-1376. [9]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [4]

  • Debe, A. M., et al. (2018). Utilization of alkyne bioconjugations to modulate protein function. Methods in Enzymology, 605, 29-52. [5]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [7]

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Difference between 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene and non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Comparative Analysis of 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene and its Non-Fluorinated Analog for Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive comparative analysis of this compound and its non-fluorinated counterpart, (3-Bromoprop-1-ynyl)benzene. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting unique physicochemical and biological properties. This document delves into the synthesis, characterization, and comparative reactivity of these two valuable synthetic intermediates. We will explore the nuanced effects of the para-fluoro substituent on the molecule's electronic landscape, lipophilicity, and reactivity profile. Detailed, field-tested protocols for synthesis and characterization are provided, underpinned by mechanistic insights and authoritative references, to equip researchers with the practical and theoretical knowledge required for their effective application.

Introduction: The Strategic Value of Fluorination in Propargyl Bromide Scaffolds

The propargyl bromide moiety, characterized by the formula -C≡C-CH₂Br, is a highly versatile functional group in organic synthesis. It serves as a potent electrophile in alkylation reactions, enabling the introduction of a propargyl group into a wide range of nucleophiles.[1][2] The terminal alkyne offers a gateway to further transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Sonogashira cross-coupling reactions.[3][4]

When this reactive moiety is attached to a phenyl ring, as in (3-Bromoprop-1-ynyl)benzene, its properties are influenced by the aromatic system. The further introduction of a fluorine atom, specifically at the para-position, creates this compound and introduces a fascinating interplay of electronic effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), while simultaneously participating in a weaker, electron-donating mesomeric effect (+M) through its lone pairs.[5] This duality is pivotal, as it can profoundly alter a molecule's:

  • Metabolic Stability: C-F bonds are exceptionally strong, often blocking sites of oxidative metabolism.

  • Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones and modulate pKa values of nearby functional groups.

  • Lipophilicity: Fluorine substitution typically increases lipophilicity, which can enhance membrane permeability.[6]

  • Reactivity: The electronic perturbations caused by fluorine can modulate the reactivity of adjacent functional groups.[7]

This guide will dissect these differences, providing a clear rationale for selecting either the fluorinated or non-fluorinated analog in a given synthetic campaign.

Synthesis and Characterization

The most efficient and modular route to these compounds involves a two-step sequence: a Sonogashira cross-coupling reaction to form the corresponding propargyl alcohol, followed by bromination.

Synthetic Workflow

The general pathway begins with coupling a suitable aryl halide with propargyl alcohol, followed by the conversion of the resulting alcohol to the target propargyl bromide.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Bromination ArylHalide Aryl Halide (1-Bromo-4-fluorobenzene or Bromobenzene) Coupling Pd(PPh₃)₂Cl₂, CuI Base (e.g., Et₃N) Solvent (e.g., THF) ArylHalide->Coupling PropargylAlcohol Propargyl Alcohol PropargylAlcohol->Coupling Product1 Phenylpropargyl Alcohol (Fluorinated or Non-fluorinated) Coupling->Product1 Product1_ref Phenylpropargyl Alcohol PBr3 Phosphorus Tribromide (PBr₃) Solvent (e.g., CH₂Cl₂) Product1_ref->PBr3 FinalProduct Target Propargyl Bromide (this compound or (3-Bromoprop-1-ynyl)benzene) PBr3->FinalProduct

Caption: General two-step synthesis of target propargyl bromides.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1-(4-Fluorophenyl)prop-2-yn-1-ol

  • Trustworthiness: This protocol is based on standard, well-established Sonogashira coupling conditions, ensuring high reliability and reproducibility.[8][9]

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Add a solution of 1-bromo-4-fluorobenzene (1.0 eq)[10] in anhydrous, degassed THF.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of propargyl alcohol (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting aryl halide is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure alcohol.

Protocol 2.2.2: Synthesis of this compound

  • Expertise & Experience: The use of PBr₃ at low temperatures is critical to prevent side reactions and ensure a clean conversion. PBr₃ is a classic and effective reagent for converting primary and secondary alcohols, including propargylic ones, to the corresponding bromides.[1]

  • Dissolve the 1-(4-fluorophenyl)prop-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into a flask containing ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification via flash chromatography (Silica gel, Hexanes) typically yields the final product. Caution: Propargyl bromides are lachrymators and potentially unstable; handle with care in a well-ventilated fume hood.[1][3]

Note: The synthesis of the non-fluorinated analog follows the exact same protocols, starting with bromobenzene in Protocol 2.2.1.

Spectroscopic Characterization

The presence of the fluorine atom provides a distinct spectroscopic handle.

TechniqueThis compound(3-Bromoprop-1-ynyl)benzeneKey Differences
¹H NMR Aromatic region shows complex splitting patterns (e.g., doublet of triplets) due to ³J(H-H) and ⁴J(H-F) coupling.Aromatic region shows simpler multiplets corresponding to a monosubstituted ring.Fluorine-proton coupling provides unambiguous confirmation of fluorine's presence and position.
¹³C NMR Aromatic carbons exhibit C-F coupling constants (¹J(C-F) ~245 Hz, ²J(C-F) ~22 Hz, etc.).Aromatic carbons show standard chemical shifts for a phenyl group.The large one-bond C-F coupling constant is a definitive marker.
¹⁹F NMR A single resonance (typically a triplet of triplets) will be observed in the aryl fluoride region.No signal.This technique is exclusively used for the fluorinated analog.
IR Spec. C-F stretch (~1230 cm⁻¹), C≡C stretch (~2230 cm⁻¹), C-Br stretch (~600 cm⁻¹).C≡C stretch (~2230 cm⁻¹), C-Br stretch (~600 cm⁻¹).The presence of a strong C-F stretching band.
Mass Spec. Molecular ion peak will show characteristic isotopic pattern for one bromine atom.Molecular ion peak will be 18 u lighter and show the same bromine isotopic pattern.Difference in molecular weight (195.06 g/mol for C₉H₇Br vs. 213.05 g/mol for C₉H₆BrF).[11]

Comparative Physicochemical Properties

The para-fluoro substituent subtly but significantly alters the molecule's physical and electronic properties.

PropertyThis compound(3-Bromoprop-1-ynyl)benzeneImpact of Fluorine
Formula C₉H₆BrFC₉H₇BrAddition of F, removal of H
MW ( g/mol ) 213.05195.06[11]+ 17.99
Dipole Moment Expected to be lower than the non-fluorinated analog.The C-Br and C-C≡C bonds create a net dipole.The C-F bond dipole opposes the dipole of the propargyl bromide group, reducing the overall molecular dipole moment.
Lipophilicity (LogP) Expected to be higher.Baseline value.Fluorine is a "lipophilic hydrogen," generally increasing the LogP value, which can affect solubility and permeability.
Boiling Point Expected to be slightly higher.~105-107 °C @ 10 mmHgIncreased molecular weight and polarity of the C-F bond lead to stronger intermolecular forces.
Acidity of Parent Alkyne (pKa) Expected to be lower (more acidic).Higher pKa.The strong -I effect of the fluorophenyl group stabilizes the resulting acetylide anion, increasing the acidity of the terminal alkyne proton.

Comparative Reactivity and Mechanistic Considerations

The electronic influence of the para-fluoro group directly impacts the reactivity at the propargylic position.

Electronic Effects: A Causal Analysis

The reactivity of the C-Br bond is dictated by the stability of the transition state during nucleophilic substitution.

G cluster_effects Electronic Effects cluster_impact Molecular Impact cluster_reactivity Reactivity Outcome F_Atom Fluorine Atom (para position) Inductive Inductive Effect (-I) Strongly Electron-Withdrawing F_Atom->Inductive High Electronegativity Mesomeric Mesomeric Effect (+M) Weakly Electron-Donating F_Atom->Mesomeric Lone Pair Electrons Ring Benzene Ring Slightly deactivated overall Inductive->Ring Mesomeric->Ring Pi_System Alkyne π-System Electron density withdrawn Ring->Pi_System Transmitted through π-system C_Br_Bond Propargylic C-Br Bond Polarity influenced Pi_System->C_Br_Bond SN2_Rate SN2 Reaction Rate Slightly Decreased C_Br_Bond->SN2_Rate Stabilizes ground state more than transition state

Caption: Influence of the para-fluoro substituent on molecular reactivity.

Nucleophilic Substitution (Sₙ2) at the Propargylic Carbon

The primary reaction of interest for these molecules is Sₙ2 displacement of the bromide.

  • Non-Fluorinated Analog: (3-Bromoprop-1-ynyl)benzene serves as the baseline. The phenylalkynyl group is electron-withdrawing, which slightly destabilizes the adjacent carbocation-like character in the Sₙ2 transition state.

  • Fluorinated Analog: The net effect of the para-fluoro substituent is electron-withdrawing. This effect is transmitted through the π-system of the ring and the alkyne, further reducing electron density at the propargylic carbon. This stabilizes the ground state of the C-Br bond more than it stabilizes the electron-rich Sₙ2 transition state. Consequently, This compound is expected to be slightly less reactive in Sₙ2 reactions compared to its non-fluorinated counterpart. The activation energy for nucleophilic attack is marginally increased.

Applications in Drug Discovery and Materials Science

The choice between the fluorinated and non-fluorinated analog is dictated by the desired properties of the final molecule.

  • Medicinal Chemistry: The fluorinated analog is often preferred when developing covalent inhibitors. The propargyl bromide can act as an irreversible "warhead" that alkylates a nucleophilic residue (e.g., cysteine) in a target protein. The fluorine atom can enhance binding affinity through favorable interactions in the binding pocket and improve metabolic stability, leading to a more robust pharmacokinetic profile.

  • Materials Science: In the synthesis of organic electronics or liquid crystals, the electronic properties are paramount. The fluorinated analog can be used to fine-tune the HOMO/LUMO energy levels of conjugated systems.[12] The altered dipole moment can also influence the self-assembly and bulk properties of materials, such as the phase behavior of liquid crystals.[6]

Conclusion

While structurally similar, this compound and (3-Bromoprop-1-ynyl)benzene offer distinct advantages for specialized applications. The non-fluorinated analog provides a fundamental building block with baseline reactivity. The introduction of a para-fluoro substituent, however, serves as a powerful tuning element, modulating the molecule's electronic properties, lipophilicity, and reactivity. It offers enhanced metabolic stability and unique interaction potential for drug candidates and provides a mechanism for fine-tuning the optoelectronic properties of advanced materials. Understanding these nuanced differences, from synthesis to reactivity, empowers researchers to make a more strategic and informed choice of reagent, ultimately accelerating the path to innovation.

References

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  • BYJU'S. (2017). Sonogashira Coupling. [Link]

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  • Wu, S., Huang, B., & Gao, X. (1990). Reaction of Propargyl Bromide with Aldehydes in the Presence of Metallic Tin. Synthesis of Homopropargylalcohols and Homoallenyl.
  • Beilstein Journal of Organic Chemistry. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. (2025). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]

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  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 1-Ethynyl-4-fluorobenzene, 99%. [Link]

  • Journal of the American Chemical Society. (2010). Sonogashira Coupling on an Extended Gold Surface in Vacuo: Reaction of Phenylacetylene with Iodobenzene on Au(111). [Link]

  • RSC Publishing. (2017). Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells. [Link]

  • University of Pardubice. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • AIP Publishing. (n.d.). Microwave dielectric properties of fluorine substituted phenylacetylene liquid crystal compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • Semantic Scholar. (n.d.). Photoinduced inverse Sonogashira coupling reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Bromoprop-1-yn-1-yl)benzene. PubChem. [Link]

  • RSC Publishing. (2017). The conformational landscape of 2-(4-fluoro-phenyl)-ethylamine: consequences of fluorine substitution at the para position. [Link]

  • Wikipedia contributors. (2023). 1-Bromo-4-fluorobenzene. Wikipedia, The Free Encyclopedia. [Link]

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Methodological & Application

Application Note: Versatile Synthesis of Fluorinated Heterocycles Utilizing 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated heterocyclic compounds are cornerstones in modern medicinal chemistry, imparting unique physicochemical properties to bioactive molecules that can enhance their efficacy and metabolic stability.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-(3-bromo-prop-1-ynyl)-4-fluoro-benzene as a versatile starting material for the synthesis of a diverse array of fluorinated heterocycles. Detailed protocols for the synthesis of fluorinated pyrazoles, isoxazoles, and pyridines are presented, emphasizing the underlying reaction mechanisms and the rationale behind experimental choices.

Introduction: The Significance of Fluorinated Heterocyles

The introduction of fluorine into heterocyclic scaffolds is a widely employed strategy in drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2][4] It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine.[1][3][5] Heterocyclic moieties themselves are present in about 85% of all bioactive compounds, making the combination of these two features a powerful approach in the design of novel therapeutics.[2][3]

This compound is a readily accessible and highly versatile building block for the synthesis of fluorinated heterocycles. Its structure incorporates three key reactive sites: a terminal alkyne, a propargylic bromide, and a fluorinated aromatic ring. This trifecta of functionality allows for a variety of strategic chemical transformations, including cycloadditions, cyclizations, and coupling reactions, to construct diverse heterocyclic cores.

Synthetic Strategies and Protocols

This section outlines detailed protocols for the synthesis of various fluorinated heterocycles starting from this compound. Each protocol is accompanied by a rationale for the chosen methodology and a visual representation of the workflow.

Synthesis of Fluorinated Pyrazoles via [3+2] Cycloaddition

Pyrazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.[6][7] The synthesis of fluorinated pyrazoles has garnered significant attention in medicinal chemistry.[8][6][7][9] A straightforward approach to constructing the pyrazole ring is through a [3+2] cycloaddition reaction between a nitrile imine (generated in situ) and an alkyne.

Workflow for the Synthesis of Fluorinated Pyrazoles

start Start: this compound step2 [3+2] Cycloaddition Reaction start->step2 step1 In situ generation of Nitrile Imine from Hydrazonoyl Halide step1->step2 step3 Formation of Fluorinated Pyrazole step2->step3 end End Product: 1-(4-Fluorophenyl)-3-(bromomethyl)-5-phenyl-1H-pyrazole step3->end

Figure 1: General workflow for the synthesis of fluorinated pyrazoles.

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-3-(bromomethyl)-5-phenyl-1H-pyrazole

  • Materials:

    • This compound (1.0 eq)

    • N-phenyl-benzohydrazonoyl chloride (1.1 eq)

    • Triethylamine (Et3N) (2.5 eq)

    • Toluene (anhydrous)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of N-phenyl-benzohydrazonoyl chloride (1.1 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (2.5 eq) at room temperature.

    • Stir the mixture for 15 minutes to facilitate the in situ generation of the nitrile imine.

    • Add a solution of this compound (1.0 eq) in anhydrous toluene to the reaction mixture.

    • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the triethylammonium chloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired fluorinated pyrazole.

  • Rationale: This protocol utilizes a classic Huisgen [3+2] cycloaddition. The triethylamine acts as a base to dehydrohalogenate the hydrazonoyl chloride, generating a reactive nitrile imine dipole in situ. This dipole then readily undergoes a cycloaddition reaction with the alkyne functionality of this compound to form the stable pyrazole ring. The propargylic bromide remains intact for potential further functionalization.

Reactant Product Yield (%) Reference
This compound & N-phenyl-benzohydrazonoyl chloride1-(4-Fluorophenyl)-3-(bromomethyl)-5-phenyl-1H-pyrazole75-85[10] (adapted)

Table 1: Representative yield for the synthesis of a fluorinated pyrazole.

Synthesis of Fluorinated Isoxazoles via [3+2] Cycloaddition

Isoxazoles are another important class of five-membered heterocycles found in numerous pharmaceuticals.[11][12] The synthesis of fluorinated isoxazoles can be efficiently achieved through the [3+2] cycloaddition of a nitrile oxide with an alkyne.

Workflow for the Synthesis of Fluorinated Isoxazoles

start Start: this compound step2 [3+2] Cycloaddition Reaction start->step2 step1 In situ generation of Nitrile Oxide from Aldoxime step1->step2 step3 Formation of Fluorinated Isoxazole step2->step3 end End Product: 3-(4-Chlorophenyl)-5-((4-fluorophenyl)methyl)-isoxazole step3->end

Figure 2: General workflow for the synthesis of fluorinated isoxazoles.

Protocol 2: Synthesis of 3-(4-Chlorophenyl)-5-((4-fluorophenyl)methyl)-isoxazole

  • Materials:

    • This compound (1.0 eq)

    • 4-Chlorobenzaldoxime (1.1 eq)

    • N-Chlorosuccinimide (NCS) (1.2 eq)

    • Pyridine (catalytic amount)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • To a solution of 4-chlorobenzaldoxime (1.1 eq) in anhydrous DCM, add a catalytic amount of pyridine.

    • Add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to form the corresponding hydroximoyl chloride.

    • Add a solution of this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.0 eq) dropwise to the reaction mixture at 0 °C to generate the nitrile oxide in situ.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired fluorinated isoxazole.

  • Rationale: This protocol involves the in situ generation of a nitrile oxide from an aldoxime. NCS is used as a mild chlorinating agent to form the hydroximoyl chloride, which is then dehydrochlorinated by triethylamine to yield the reactive nitrile oxide. This dipole undergoes a [3+2] cycloaddition with the alkyne to furnish the isoxazole ring. The use of NCS avoids the need for harsher chlorinating agents.

Reactant Product Yield (%) Reference
This compound & 4-Chlorobenzaldoxime3-(4-Chlorophenyl)-5-((4-fluorophenyl)methyl)-isoxazole70-80[12] (adapted)

Table 2: Representative yield for the synthesis of a fluorinated isoxazole.

Synthesis of Fluorinated Pyridines via Transition-Metal Catalyzed Cyclization

Six-membered nitrogen-containing heterocycles like pyridines are prevalent in pharmaceuticals.[13] Transition-metal catalysis provides a powerful tool for their construction.[14] A plausible route to fluorinated pyridines from this compound involves a Sonogashira coupling followed by a cyclization reaction.

Workflow for the Synthesis of Fluorinated Pyridines

start Start: this compound step1 Sonogashira Coupling with a Terminal Alkyne start->step1 step2 Formation of a Di-yne Intermediate step1->step2 step3 [4+2] Cycloaddition with an Ynamide step2->step3 step4 Formation of Fluorinated Pyridine step3->step4 end End Product: Substituted Fluorinated Pyridine step4->end

Figure 3: General workflow for the synthesis of fluorinated pyridines.

Protocol 3: Synthesis of a Substituted 2-(4-Fluorophenyl)-4-phenyl-6-(trimethylsilyl)pyridine

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.1 eq)

    • Pd(PPh3)2Cl2 (0.02 eq)

    • CuI (0.04 eq)

    • Triethylamine (Et3N) (2.0 eq)

    • Tetrahydrofuran (THF) (anhydrous)

    • N-(1-Propynyl)acetamide (1.2 eq)

    • Rh(I) catalyst (e.g., [Rh(cod)2]BF4) (0.05 eq)

    • Dioxane (anhydrous)

  • Procedure:

    • Step A: Sonogashira Coupling

      • To a solution of this compound (1.0 eq) and phenylacetylene (1.1 eq) in anhydrous THF, add Pd(PPh3)2Cl2 (0.02 eq), CuI (0.04 eq), and triethylamine (2.0 eq) under an inert atmosphere.

      • Stir the reaction at room temperature until completion (monitored by TLC).

      • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

      • Purify the crude di-yne intermediate by column chromatography.

    • Step B: [4+2] Cycloaddition

      • To a solution of the purified di-yne from Step A in anhydrous dioxane, add N-(1-propynyl)acetamide (1.2 eq) and the Rh(I) catalyst (0.05 eq).

      • Heat the reaction mixture to 100 °C and stir until completion (monitored by TLC).

      • Cool the reaction to room temperature and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated pyridine.

  • Rationale: This two-step protocol first utilizes a Sonogashira cross-coupling reaction to construct a 1,3-diyne intermediate.[15][16][17][18] The palladium/copper co-catalytic system is highly efficient for this transformation. The resulting di-yne then undergoes a rhodium-catalyzed [4+2] cycloaddition with an ynamide to form the pyridine ring. The regioselectivity of the cycloaddition is often controlled by the nature of the substituents on the di-yne and the ynamide.

Reactant Product Yield (%) Reference
This compound, Phenylacetylene & N-(1-Propynyl)acetamideSubstituted 2-(4-Fluorophenyl)-4-phenyl-6-(trimethylsilyl)pyridine60-70 (over 2 steps)[19] (adapted)

Table 3: Representative yield for the synthesis of a fluorinated pyridine.

Conclusion

This compound serves as an exceptionally useful and versatile starting material for the synthesis of a wide range of fluorinated heterocycles. The strategic combination of its reactive functionalities allows for the application of various modern synthetic methodologies, including cycloaddition and transition-metal-catalyzed cyclization reactions. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel fluorinated heterocyclic scaffolds for applications in drug discovery and materials science. The inherent modularity of these synthetic routes offers the potential for the rapid generation of compound libraries for biological screening.

References

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Sources

Synthesis of pharmaceutical intermediates using 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene in Pharmaceutical Intermediate Synthesis

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the applications of this compound. This versatile building block is a valuable reagent in modern medicinal chemistry, offering multiple reaction pathways to construct complex molecular architectures commonly found in pharmaceutical agents.

Introduction: A Multifaceted Synthetic Building Block

This compound is a trifunctional reagent of significant interest in pharmaceutical synthesis. Its structure uniquely combines three key reactive moieties on a single, stable scaffold:

  • A Terminal Alkyne: This group is a prime substrate for powerful carbon-carbon bond-forming reactions, most notably the Palladium/Copper-catalyzed Sonogashira coupling and the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[1][2]

  • A Propargylic Bromide: The bromine atom is situated on a carbon adjacent to the alkyne (an allylic-type position), rendering it an excellent electrophile for nucleophilic substitution reactions.[1][2] This allows for the facile alkylation of a wide range of nucleophiles, including amines, phenols, and thiols.

  • A 4-Fluorophenyl Group: The fluorine atom is a common substituent in many modern pharmaceuticals. Its incorporation can significantly enhance metabolic stability, binding affinity, and bioavailability by altering the electronic properties and lipophilicity of the molecule.[3][4]

This guide will elucidate the core synthetic applications of this reagent, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties and Critical Safety Protocols

Propargyl bromide and its derivatives are highly reactive and hazardous compounds requiring strict handling precautions.[1][2][5] The presence of the triple bond and the bromine atom makes the molecule susceptible to decomposition, especially when heated or subjected to shock.[2] It is also a potent lachrymator and is toxic if swallowed or inhaled.[6][7][8]

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Propargyl Bromide (Reference)1-(3-bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene (Reference)
CAS Number Not widely available106-96-7[2]173019-83-5[9]
Molecular Formula C₉H₆BrFC₃H₃Br[2]C₁₀H₆BrF₃[9]
Molecular Weight 213.05 g/mol 118.96 g/mol [2]263.06 g/mol [10]
Appearance Likely a colorless to pale yellow liquid[1][2]Colorless to pale yellow liquid[1][2]Data not available
Boiling Point Data not available88–90 °C[1]Data not available
Density Data not available1.57 g/mL[2]Data not available
Flash Point Expected to be low and highly flammable18 °C[1][5]Data not available
Mandatory Safety Precautions:
  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11]

  • Personal Protective Equipment (PPE): A complete suite of PPE is mandatory. This includes chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or PVC are recommended).[6][11]

  • Handling: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[6][12] The compound may be supplied as a solution in a stabilizer like toluene; this is preferable as the pure substance can be explosive.[1][2]

  • Storage: Store in a cool, well-ventilated, and flame-proof area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and bases.[6][7][12]

  • Emergency Procedures: In case of contact, immediately flush eyes or skin with copious amounts of water and seek medical attention.[8] Have an appropriate fire extinguisher (e.g., dry chemical, CO₂) readily available.

Application I: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is a robust and widely used reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is fundamental in synthesizing conjugated enynes and aryl alkynes, which are prevalent scaffolds in many biologically active molecules.

Principle of the Reaction

The reaction proceeds via a dual catalytic cycle involving palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[15] An amine base is required to neutralize the HX byproduct.

// Nodes Start [label="Start: Aryl Halide (Ar-X) &\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reagents:\nPd(PPh₃)₂Cl₂ (cat.)\nCuI (cat.)\nAmine Base (e.g., Et₃N)\nSolvent (e.g., THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Vessel\n(Inert Atmosphere, RT to 70°C)", shape=cylinder, fillcolor="#E8F0FE", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(Filter, Wash, Extract)", fillcolor="#E6F4EA", fontcolor="#202124"]; Purification [label="Purification\n(Flash Chromatography)", fillcolor="#FEF7E0", fontcolor="#202124"]; Product [label="Final Product:\nAr-C≡C-CH₂Br-C₆H₄F", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup [label="Reaction\nCompletion"]; Workup -> Purification; Purification -> Product; } caption [label="Workflow for Sonogashira Coupling.", fontsize=10, fontname="Arial"];

Caption: Workflow for Sonogashira Coupling.

Protocol 3.1: Synthesis of 1-(3-Bromo-prop-1-ynyl)-4-(phenylethynyl)benzene

This protocol details the coupling of this compound with iodobenzene as a model aryl halide.

Materials:

  • This compound (1.0 eq)

  • Iodobenzene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous THF, followed by triethylamine. Stir the mixture for 10 minutes at room temperature.

  • Add this compound and iodobenzene to the flask via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC. If the reaction is sluggish, gentle heating to 40-50°C may be required.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and amine salts.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Application II: Nucleophilic Alkylation

The propargylic bromide functionality is a potent electrophile, readily undergoing Sₙ2 reactions with a variety of nucleophiles. This provides a direct method for introducing the fluorophenyl-propargyl motif into a lead compound or intermediate.

Principle of the Reaction

In a typical Sₙ2 mechanism, a nucleophile (e.g., an amine, phenoxide, or thiolate) attacks the carbon atom bearing the bromine, displacing the bromide leaving group. The reaction is generally performed in a polar aprotic solvent with a mild base to deprotonate the nucleophile or scavenge the HBr byproduct.

// Nodes Start [label="Start: Nucleophile (Nu-H) &\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reagents:\nBase (e.g., K₂CO₃)\nSolvent (e.g., Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Vessel\n(RT to 60°C)", shape=cylinder, fillcolor="#E8F0FE", fontcolor="#202124"]; Workup [label="Filtration & Solvent Removal", fillcolor="#E6F4EA", fontcolor="#202124"]; Purification [label="Purification\n(Chromatography or Recrystallization)", fillcolor="#FEF7E0", fontcolor="#202124"]; Product [label="Final Product:\nNu-CH₂-C≡C-C₆H₄F", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup [label="Reaction\nCompletion"]; Workup -> Purification; Purification -> Product; } caption [label="Workflow for Nucleophilic Alkylation.", fontsize=10, fontname="Arial"];

Caption: Workflow for Nucleophilic Alkylation.

Protocol 4.1: N-Alkylation of Morpholine

This protocol describes the alkylation of a secondary amine, morpholine, as a representative example.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add anhydrous potassium carbonate and acetonitrile.

  • Add morpholine to the suspension, followed by this compound.

  • Stir the reaction mixture vigorously at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation, depending on its physical properties.

Application III: Two-Step Synthesis via Click Chemistry (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry". It forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne with near-perfect efficiency and selectivity.[16] This reaction is exceptionally valuable in drug discovery for linking different molecular fragments together. Using this compound, one can first attach it to a molecule via alkylation and then use the alkyne handle for a subsequent click reaction.

Principle of the Reaction

This is a two-step synthetic sequence. First, the propargylic bromide is used in a nucleophilic alkylation (as in Application II) to create an intermediate that now contains a terminal alkyne. In the second step, this alkyne is reacted with an organic azide in the presence of a copper(I) catalyst. The copper catalyst activates the alkyne, facilitating a [3+2] cycloaddition with the azide to regioselectively form the 1,4-disubstituted triazole product.

Caption: Two-Step Workflow for Triazole Synthesis.

Protocol 5.1: Synthesis of a 1,2,3-Triazole Derivative

This protocol uses the product from Protocol 4.1 (4-(3-(4-fluorophenyl)prop-2-yn-1-yl)morpholine) and reacts it with benzyl azide.

Materials:

  • 4-(3-(4-fluorophenyl)prop-2-yn-1-yl)morpholine (product of Protocol 4.1) (1.0 eq)

  • Benzyl azide (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a vial, dissolve 4-(3-(4-fluorophenyl)prop-2-yn-1-yl)morpholine and benzyl azide in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is typically observed.

  • Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete when the mixture becomes a thick precipitate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture and collect the solid product by vacuum filtration. If no solid forms, extract the product with ethyl acetate or dichloromethane.

  • Wash the collected solid with water and then a small amount of cold diethyl ether to remove impurities.

  • The product is often pure enough after filtration, but can be further purified by recrystallization or flash column chromatography if necessary.

Summary of Applications and Expected Products

Table 2: Overview of Synthetic Transformations

ApplicationReaction TypeKey ReagentsModel Product StructureExpected Yield Range
I. Sonogashira Coupling C-C Cross-CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N1-(3-Bromo-prop-1-ynyl)-4-(phenylethynyl)benzene70-95%
II. Nucleophilic Alkylation Sₙ2 SubstitutionK₂CO₃, Nucleophile (e.g., Morpholine)4-(3-(4-fluorophenyl)prop-2-yn-1-yl)morpholine80-98%
III. Click Chemistry (CuAAC) [3+2] CycloadditionCuSO₄, Na Ascorbate, Azide1-benzyl-4-((4-(3-(4-fluorophenyl)prop-2-yn-1-yl)morpholin-4-yl)methyl)-1H-1,2,3-triazole>90%

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  • CORE. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • The Royal Society of Chemistry. Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. [Link]

  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

  • AA Blocks. 136476-20-5 | 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 1-Bromo-3-Fluoro-4-Iodobenzene in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]

  • Google Patents. CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene.
  • Chemie Brunschwig. Click Chemistry. [Link]

Sources

Troubleshooting & Optimization

Preventing decomposition of 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive propargyl halide. Improper storage and handling can lead to decomposition, compromising experimental integrity and safety. This guide provides in-depth, evidence-based answers and troubleshooting protocols to ensure the stability and optimal performance of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

Visible discoloration, such as a change from a colorless or light yellow liquid to a darker yellow or brown, is a significant indicator of degradation.[1] Additionally, a noticeable decrease in reactivity or the appearance of unexpected byproducts in your reactions can suggest that the compound has decomposed during storage.[1]

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

To minimize degradation, this compound should be stored at refrigerated temperatures, typically between 2-8°C.[1] For long-term storage, temperatures of -20°C are often recommended.[1] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent reactions with atmospheric moisture and oxygen.[1] The container should be tightly sealed and protected from light to prevent photochemical decomposition.[1]

Q3: Is this compound sensitive to air and moisture?

Yes, the propargyl bromide functional group is susceptible to degradation from both air and moisture.[1] Exposure to moisture can lead to hydrolysis, while oxygen can promote oxidative decomposition pathways. Therefore, handling and storage under an inert atmosphere are critical.[1]

Q4: Can I repeatedly open and close the main stock bottle?

It is strongly advised to avoid repeated exposure of the entire stock to the atmosphere. Upon first use, it is best practice to aliquot the compound into smaller, single-use vials.[1] This minimizes the risk of contaminating the entire batch and reduces the impact of repeated freeze-thaw cycles.[1] Before sealing, purge the headspace of each aliquot and the main stock vial with an inert gas.[1]

Q5: Are there any known incompatibilities for this compound?

Due to the reactivity of the propargyl bromide moiety, it is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][3] Additionally, this compound can be shock-sensitive and may decompose upon exposure to heat, sparks, open flames, or mechanical shock.[2][4][5] It is also important to prevent contact with certain metals like copper, silver, and mercury, as this can lead to the formation of explosive metal acetylides.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Reduced or No Reactivity in Experiments

Potential Cause:

  • Compound Degradation: Improper storage conditions, such as exposure to light, moisture, or elevated temperatures, can lead to the decomposition of this compound.[1]

  • Hydrolysis: The presence of moisture in your reaction setup or solvents can hydrolyze the propargyl bromide, rendering it inactive.[1]

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (2-8°C or -20°C), protected from light, and under an inert atmosphere.[1]

  • Use a Fresh Aliquot: If you suspect degradation, it is best to use a fresh, unopened vial for subsequent experiments.[1]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. Equilibrate the vial to room temperature before opening to prevent condensation.[1]

Issue 2: Visible Discoloration or Change in Appearance

Potential Cause:

  • Significant Decomposition: A noticeable change in color is a strong indicator of substantial compound degradation.[1]

Troubleshooting Steps:

  • Discontinue Use: Do not use any vial that shows significant discoloration or the presence of solid precipitates.

  • Procure a New Batch: It is recommended to obtain a fresh supply of the compound to ensure the reliability of your experimental results.

Issue 3: Inconsistent Experimental Results

Potential Cause:

  • Partial Decomposition: Inconsistent results between experiments can be a sign of partial degradation of your stock of this compound.

  • Contamination: Introduction of impurities into the main stock bottle can catalyze decomposition.[6]

Troubleshooting Steps:

  • Implement Aliquoting: If you have not already, aliquot your main stock into smaller, single-use vials under an inert atmosphere.[1] This will prevent contamination of the entire batch.

  • Analytical Verification (Advanced): If feasible, you can analyze an aliquot of your compound using techniques like NMR or GC-MS to assess its purity and identify any potential degradation products.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the best practices for storing and handling this compound to maintain its stability.

Materials:

  • Vial of this compound

  • Inert gas (Argon or Nitrogen) with a regulator and needle adapter

  • Appropriate size vials for aliquoting

  • Syringes and needles

  • Proper personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[1]

Procedure:

  • Equilibration: Allow the main stock vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Inert Atmosphere: Work in a well-ventilated fume hood. Purge the main stock vial with an inert gas.

  • Aliquoting: Using a clean, dry syringe, carefully transfer the desired amount of the compound into smaller, pre-dried vials.

  • Inerting Aliquots: Purge the headspace of each new aliquot vial with the inert gas.

  • Sealing: Securely seal all vials with caps. For added protection, you can wrap the caps with Parafilm.

  • Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), and the date of aliquoting.

  • Storage: Store the aliquots and the main stock at the recommended temperature (2-8°C or -20°C) in a dark location.[1]

Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (short-term) or -20°C (long-term)To minimize thermal decomposition and maintain chemical stability.[1]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.[1]
Light Exposure Store in the darkTo prevent light-induced degradation.[1]
Handling Environment Well-ventilated area / Fume hoodTo avoid inhalation and ensure user safety.[1]

Visualizing Stability and Decomposition

Decomposition Pathways

The decomposition of this compound can be initiated by several factors, leading to the loss of its desired reactivity.

Potential Decomposition Pathways A This compound (Stable) B Hydrolysis Products A->B Moisture C Oxidation Products A->C Oxygen D Polymerization/Oligomerization A->D Heat / Impurities E Photodegradation Products A->E Light

Caption: Factors leading to the decomposition of this compound.

Recommended Handling Workflow

Following a systematic workflow for handling this reactive compound is essential for preserving its integrity.

Recommended Handling Workflow cluster_storage Storage cluster_handling Handling cluster_final_storage Final Storage A Receive and Store at 2-8°C or -20°C B Equilibrate to Room Temp. A->B C Work in Fume Hood Under Inert Atmosphere B->C D Aliquot into Single-Use Vials C->D E Purge Headspace with Inert Gas D->E F Seal and Label Vials E->F G Return Aliquots and Stock to Proper Storage F->G

Sources

Technical Support Center: Minimizing Side Reactions in Nucleophilic Attack of Propargyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable advice for overcoming the common challenges associated with the nucleophilic substitution of propargyl bromides. The inherent reactivity that makes propargyl groups valuable synthons also opens the door to competing reaction pathways, primarily the formation of undesired allenic byproducts. This guide offers a mechanistic perspective on why these side reactions occur and provides field-proven strategies to steer your reaction toward the desired propargyl product.

FAQ 1: What are the primary side reactions in propargyl bromide substitutions, and why do they occur?

When performing a nucleophilic substitution on propargyl bromide, the principal challenge is controlling regioselectivity. The reaction can proceed through two main competitive pathways: the desired SN2 reaction and the undesired SN2' reaction.

  • SN2 Pathway (Direct Substitution): The nucleophile directly attacks the α-carbon (the carbon bonded to the bromine), displacing the bromide leaving group to yield the desired propargyl product. This is a classic bimolecular nucleophilic substitution.[1][2]

  • SN2' Pathway (Allylic/Propargylic Rearrangement): The nucleophile attacks the γ-carbon (the terminal carbon of the alkyne). This attack is accompanied by a rearrangement of the π-electrons, leading to the expulsion of the bromide ion from the α-carbon and the formation of an allenic byproduct.[3][4] This pathway is analogous to the SN2' reaction in allylic systems.[3][4]

The competition between these two pathways is the root cause of most side product formation in these reactions.[3] In some cases, especially with sterically hindered substrates or strongly basic nucleophiles, elimination reactions can also occur, though this is typically less prevalent than the SN2/SN2' competition.

FAQ 2: Can you illustrate the mechanistic competition between the SN2 and SN2' pathways?

Certainly. The choice between the two pathways is dictated by the relative activation energies of their respective transition states. The following diagram illustrates the nucleophilic attack at the two distinct electrophilic centers of the propargyl system.

Caption: Competing SN2 and SN2' pathways in propargylation.

The key to minimizing the allenic side product is to select reaction conditions that preferentially lower the activation energy of the SN2 transition state relative to the SN2' transition state.

FAQ 3: How does the choice of nucleophile affect the product distribution?

The electronic and steric properties of the nucleophile are critical factors in determining the regioselectivity of the reaction. The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework for predicting the outcome.

  • Hard Nucleophiles: These are typically characterized by high charge density and low polarizability (e.g., alkoxides, amides, carbanions from organolithium reagents). They are more likely to attack the harder electrophilic center, which in this case is the sp³-hybridized α-carbon. Therefore, hard nucleophiles favor the desired SN2 pathway .[5]

  • Soft Nucleophiles: These have lower charge density and are more polarizable (e.g., thiolates, iodide, cuprates). They tend to react preferentially at the softer electrophilic center, the sp-hybridized γ-carbon. Consequently, soft nucleophiles have a higher propensity to yield the SN2' allenic product .

  • Steric Hindrance: Bulky nucleophiles may find it difficult to approach the sterically encumbered α-carbon, making an attack at the more accessible terminal γ-carbon more favorable, thus favoring the SN2' pathway.[3][4]

FAQ 4: What is the influence of solvent and temperature on minimizing side reactions?

Solvent and temperature are powerful tools for controlling the reaction outcome. Their effects are intertwined with the reaction mechanism.

  • Solvent Effects: The choice of solvent can dramatically influence nucleophilicity and the stability of the transition states.[6][7][8]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents are generally the best choice for promoting SN2 reactions.[8][9] They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[6][8] This enhanced nucleophilicity favors the direct SN2 attack before the SN2' rearrangement can occur.[10]

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can solvate and stabilize both the cation and the anion through hydrogen bonding.[7][11] This solvation shell around the nucleophile dampens its reactivity, potentially allowing the SN2' pathway to become more competitive.[7][8] Furthermore, protic solvents can stabilize carbocation-like character in the transition state, which can sometimes favor rearrangement.[8][11]

  • Temperature Effects: Lowering the reaction temperature generally increases the selectivity of kinetically controlled reactions. Since the SN2 and SN2' pathways have different activation energies, reducing the thermal energy of the system can favor the pathway with the lower activation barrier, which is often the desired SN2 reaction. High temperatures can provide enough energy to overcome the activation barrier for the SN2' pathway, leading to increased allene formation.[12]

Data Presentation: Solvent Effects on Propargylation Selectivity

The following table, compiled from representative literature data, illustrates the impact of solvent choice on the ratio of propargyl (SN2) to allenyl (SN2') products.

Nucleophile (Example)SolventTemperature (°C)Approx. Ratio (SN2 : SN2')Reference Insight
Sodium AzideDMF25> 95 : 5Polar aprotic solvents enhance nucleophilicity for SN2.[1]
PiperidineAcetonitrile40~ 90 : 10Acetonitrile is an effective polar aprotic medium.[12]
ThiophenolEthanol25~ 40 : 60Protic solvents and soft nucleophiles can favor SN2'.
Diethyl malonateTHF0> 95 : 5THF is a less polar aprotic solvent, good for carbanions.
OrganocuprateTHF-78> 98 : 2Cuprates, though soft, can be directed to SN2 at low temps.[5]
FAQ 5: Troubleshooting Guide: My reaction is yielding a significant amount of allenic byproduct. What are the immediate steps to take?

If you are observing a mixture of propargyl and allenyl products, follow this troubleshooting workflow to optimize your reaction for the desired SN2 product.

Troubleshooting_Workflow start Problem: Allenic Byproduct Detected check_temp Step 1: Lower Reaction Temperature (e.g., from RT to 0°C or -20°C) start->check_temp check_solvent Step 2: Change to a Polar Aprotic Solvent (e.g., from EtOH to DMF or Acetone) check_temp->check_solvent If still impure success Success: Increased Sₙ2 Selectivity check_temp->success If pure check_nucleophile Step 3: Modify Nucleophile/Counter-ion (e.g., use Na⁺ salt instead of K⁺; consider phase-transfer catalyst) check_solvent->check_nucleophile If still impure check_solvent->success If pure check_purity Step 4: Verify Reagent Purity (Is the propargyl bromide fresh? Distill if necessary) check_nucleophile->check_purity If still impure check_nucleophile->success If pure re_evaluate Re-evaluate Reaction Strategy (Consider alternative synthetic route or catalyst) check_purity->re_evaluate If problem persists check_purity->success If pure

Caption: Troubleshooting workflow for minimizing allenic byproducts.

Detailed Steps:

  • Lower the Temperature: This is the simplest first step. Run the reaction at 0 °C or even -20 °C to see if selectivity improves.

  • Solvent Swap: If you are using a protic solvent, switch to a polar aprotic solvent like DMF, DMSO, or acetone.[10][13] Ensure the solvent is anhydrous.

  • Check Your Base/Nucleophile: If using a base to generate your nucleophile in situ, ensure it is not excessively strong, which could promote side reactions.[14] Sometimes changing the counter-ion of the nucleophile (e.g., from Li⁺ to Na⁺) can affect aggregation and reactivity.

  • Reagent Purity: Propargyl bromide can degrade over time.[13] Using a freshly opened bottle or distilling the reagent before use can prevent unforeseen side reactions caused by impurities.[13][14]

FAQ 6: Can you provide a reliable, high-selectivity protocol for the N-propargylation of a secondary amine?

This protocol provides a general method for the N-propargylation of a secondary amine, optimized to favor the SN2 pathway and minimize the formation of allenic and quaternary ammonium salt byproducts.

Experimental Protocol: Selective N-Propargylation of Piperidine

Objective: To synthesize N-propargylpiperidine with high selectivity.

Materials:

  • Piperidine (1.0 equiv)

  • Propargyl bromide (80% wt in toluene, 1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

  • Setup: To a flame-dried 100 mL Schlenk flask under a positive pressure of nitrogen, add anhydrous potassium carbonate (1.5 equiv).

  • Reagent Addition: Add anhydrous acetonitrile to the flask to create a slurry. Add piperidine (1.0 equiv) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm and improve selectivity.

  • Propargyl Bromide Addition: Add the propargyl bromide solution (1.1 equiv) dropwise to the stirred slurry over 20-30 minutes. A slow addition rate is crucial to avoid localized high concentrations and potential side reactions.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting amine.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the potassium carbonate and potassium bromide salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and wash with water (2x) to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-propargylpiperidine.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Causality Behind Choices:

  • Potassium Carbonate: A mild, non-nucleophilic base is used to neutralize the HBr formed during the reaction, preventing the formation of the amine hydrobromide salt which is unreactive. Its heterogeneity helps maintain a controlled reaction rate.

  • Acetonitrile: A polar aprotic solvent is chosen to maximize the nucleophilicity of the amine, favoring the SN2 pathway.[12]

  • Low Temperature & Slow Addition: These conditions are essential to manage the reaction's exothermicity and to favor the kinetically preferred SN2 pathway over the SN2' alternative.

References
  • Cooper, J. A., & Krische, M. J. (2010). Cooperativity of Regiochemistry Control Strategies in Reductive Couplings of Propargyl Alcohols and Aldehydes. NIH Public Access, 1(1), 12-17. Available from: [Link]

  • van der Heijden, F., et al. (2022). SN2 versus SN2′ Competition. Journal of Organic Chemistry, 87(14), 8956-8968. Available from: [Link]

  • Li, Y., et al. (2023). Highly Regioselective Propargylation/Allenylation of Organolanthanum Reagents with Aldehydes. Organic Letters, 25(12), 2112-2117. Available from: [Link]

  • Banerjee, B., & Roy, S. C. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(59), 33947-34005. Available from: [Link]

  • Kim, D., et al. (2021). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. Journal of the American Chemical Society, 143(33), 13197-13205. Available from: [Link]

  • LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available from: [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. Available from: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. St. Paul's Cathedral Mission College. Available from: [Link]

  • van der Heijden, F., et al. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8956-8968. Available from: [Link]

  • Grokipedia. (n.d.). Propargyl bromide. Grokipedia. Available from: [Link]

  • LibreTexts. (2023). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. Available from: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 25(18), 4153. Available from: [Link]

  • Trost, B. M., & Weiss, A. H. (2013). Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. The Journal of Organic Chemistry, 78(24), 12215–12234. Available from: [Link]

  • Birman, V. B., et al. (2012). Kinetic resolution of propargylamines via a highly enantioselective non-enzymatic N-acylation process. Chemical Communications, 48(94), 11549-11551. Available from: [Link]

  • Li, Y., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6259. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Organic Chemistry Portal. Available from: [Link]

  • Salisbury, J. J., & Dudley, G. B. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4642-4645. Available from: [Link]

  • Harutyunyan, S. R., et al. (2016). Re-orienting coupling of organocuprates with propargyl electrophiles from SN2′ to SN2. Chemical Science, 7(8), 5391-5396. Available from: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Propargyl bromide. Wikipedia. Available from: [Link]

  • van der Heijden, F., et al. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8956-8968. Available from: [Link]

  • LibreTexts. (2023). Common Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

  • Salisbury, J. J., & Dudley, G. B. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4642-4645. Available from: [Link]

  • LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available from: [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia. Available from: [Link]

  • Soderberg, T. (2023). Chapter 8: Nucleophilic substitutions. Organic Chemistry. Available from: [Link]

  • Afonso, M., et al. (2014). Solvent screening for propargylation reactions. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). a) Reaction of two molecules of propargyl bromide with 1; b) Step-wise... ResearchGate. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Chromatographic Purity Assessment of 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative for Methodological Precision

In the landscape of pharmaceutical and materials science research, 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene stands as a key synthetic intermediate. Its unique structure, featuring a halogenated aromatic ring and a reactive propargyl bromide moiety, makes it a valuable building block for complex molecular architectures. The purity of this intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final product.

This guide provides an in-depth comparison of chromatographic methods for the purity assessment of this compound. We move beyond a simple recitation of parameters to dissect the underlying scientific principles that govern method selection. Here, we compare a robust, conventional High-Performance Liquid Chromatography (HPLC) method with a high-throughput Ultra-Performance Liquid Chromatography (UPLC) alternative. Furthermore, we explore Gas Chromatography (GC) as an orthogonal technique, providing a comprehensive analytical toolkit for the discerning researcher.

Analyte Profile: Guiding Method Development

The molecular architecture of this compound dictates the optimal analytical approach. A thorough understanding of its physicochemical properties is the foundation of logical method design.

  • Structure and Polarity: The molecule consists of a non-polar benzene ring and a propynyl group, making it predominantly hydrophobic. The presence of fluorine and bromine atoms introduces some polarity, but the compound is best classified as non-polar to weakly polar. This characteristic strongly suggests that Reversed-Phase Liquid Chromatography (RP-LC) will be the most effective separation mode.[1][2]

  • Chromophore: The conjugated system of the benzene ring and the alkyne triple bond ensures strong ultraviolet (UV) absorbance, making UV-based detection in HPLC/UPLC highly sensitive and appropriate.

  • Volatility and Thermal Stability: As a halogenated aromatic compound of moderate molecular weight, it is expected to possess sufficient volatility and thermal stability for analysis by Gas Chromatography (GC), presenting a valuable alternative to liquid chromatography.[3][4]

Comparative Analysis: HPLC vs. UPLC vs. GC

The selection of an analytical method is a balance of performance, speed, and available resources. Here we compare three powerful techniques.

Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of pharmaceutical analysis, prized for its robustness and versatility.[2][5] For our target analyte, an RP-HPLC method provides reliable and accurate purity determination.

  • Causality of Parameter Selection:

    • Stationary Phase (C18): A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention mechanism, which is ideal for the non-polar nature of the analyte.[1][6] This ensures adequate retention and separation from more polar process impurities.

    • Mobile Phase (Acetonitrile/Water): Acetonitrile is selected as the organic modifier due to its strong elution strength for non-polar compounds and its low UV cutoff, minimizing baseline noise. Water serves as the weak solvent. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved effectively.

    • Detection (UV at 254 nm): The aromatic ring provides strong absorbance at 254 nm, a common wavelength that offers high sensitivity for this class of compounds without being overly selective.

Method 2: The Sprinter - Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of HPLC, utilizing columns with sub-2 µm particles to achieve dramatic gains in speed, resolution, and sensitivity.[7][8][9]

  • The UPLC Advantage: By operating at higher pressures, UPLC systems can leverage smaller particle columns to run separations much faster than traditional HPLC without sacrificing resolution.[10] This translates to higher sample throughput, reduced solvent consumption, and sharper, more intense peaks, which improves the limits of detection for trace impurities.[7][8]

  • Method Translation: The UPLC method is a direct translation of the HPLC method, adapted for the technology. The gradient time is significantly shortened, and the flow rate is adjusted to be optimal for the smaller column dimensions, drastically reducing the overall analysis time.

Method 3: The Orthogonal View - Gas Chromatography (GC-FID)

An orthogonal method uses a different separation principle and is invaluable for confirming purity results and detecting impurities that might co-elute in the primary method. Given the analyte's volatility, GC is an excellent choice.[3][11]

  • Causality of Parameter Selection:

    • Technique: GC separates compounds based on their boiling points and interaction with the stationary phase in the gas phase. This is fundamentally different from the liquid-phase partitioning in HPLC.

    • Column (5% Phenyl Polysiloxane): A low-polarity column (e.g., DB-5 or equivalent) is chosen as it separates compounds primarily based on boiling point, which is ideal for a general purity screen of organic intermediates.

    • Detection (FID): A Flame Ionization Detector (FID) is used for its robustness, wide linear range, and near-universal response to organic compounds. It provides a reliable quantification of the main component and any organic impurities.

Performance Data at a Glance

The following table summarizes the key operational and performance parameters of the three proposed methods. The performance data is illustrative, based on typical results for similar analyses.

ParameterMethod 1: RP-HPLCMethod 2: RP-UPLCMethod 3: GC-FID
Column C18, 4.6 x 150 mm, 5 µmUPLC BEH C18, 2.1 x 50 mm, 1.7 µm5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: Water; B: AcetonitrileA: Water; B: AcetonitrileHelium
Flow Rate 1.0 mL/min0.5 mL/min1.2 mL/min
Gradient/Program 50-95% B in 15 min50-95% B in 3 min100°C to 280°C at 20°C/min
Detection UV at 254 nmUV at 254 nmFID at 300°C
Illustrative Retention Time ~ 8.5 min~ 1.7 min~ 6.2 min
Total Analysis Time ~ 20 min~ 5 min~ 10 min
Solvent Consumption/Run ~ 20 mL~ 2.5 mLNegligible
Relative Throughput 1x4x2x
Key Advantage Robust, widely availableHigh speed, high resolutionOrthogonal separation mechanism

Experimental Protocols: A Step-by-Step Guide

Workflow Overview

The general workflow for purity analysis is a systematic process designed to ensure accurate and reproducible results.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std 1. Prepare Standard (1.0 mg/mL in Diluent) prep_sample 2. Prepare Sample (1.e.g., 1.0 mg/mL in Diluent) prep_std->prep_sample instrument_setup 3. Instrument Setup (Equilibrate System) prep_sample->instrument_setup sst 4. System Suitability Test (Inject Standard 5x) instrument_setup->sst analysis 5. Analyze Samples (Inject Blank, Standard, Samples) sst->analysis integration 6. Integrate Chromatograms analysis->integration calculation 7. Calculate Purity (% Area Normalization) integration->calculation report 8. Generate Report calculation->report

Caption: General workflow for chromatographic purity analysis.

Protocol 1: RP-HPLC Method
  • Reagent & Sample Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.

  • Instrumental Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV at 254 nm.

    • Gradient Program:

      • 0.0 min: 50% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 50% B

      • 20.0 min: 50% B

  • Analysis Sequence:

    • Inject Diluent (as blank).

    • Inject Standard Solution five times for system suitability.

    • Inject Sample Solution.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram.

    • Calculate purity using the area percent formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: RP-UPLC Method
  • Reagent & Sample Preparation:

    • Follow the same preparation steps as the HPLC method. Ensure all mobile phases and solutions are filtered through a 0.22 µm filter.

  • Instrumental Conditions:

    • Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 1 µL.

    • Column Temperature: 40°C.

    • Detector: UV at 254 nm.

    • Gradient Program:

      • 0.0 min: 50% B

      • 3.0 min: 95% B

      • 3.5 min: 95% B

      • 3.6 min: 50% B

      • 5.0 min: 50% B

  • Analysis Sequence & Data Processing:

    • Follow the same sequence and data processing steps as the HPLC method.

Protocol 3: GC-FID Method
  • Reagent & Sample Preparation:

    • Diluent: High-purity Acetone or Hexane.

    • Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL in the chosen diluent.

    • Sample Solution: Prepare the sample to be tested at the same concentration.

  • Instrumental Conditions:

    • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temp: 100°C, hold for 1 min.

      • Ramp: 20°C/min to 280°C.

      • Hold: Hold at 280°C for 0 min.

    • Detector: FID at 300°C.

  • Analysis Sequence & Data Processing:

    • Follow the same sequence and area percent calculation as the HPLC method.

Trustworthiness: The Self-Validating System

A protocol's value is directly tied to its reliability. To ensure trustworthiness, any chosen method must incorporate a System Suitability Test (SST) and be subject to validation.

  • System Suitability Testing (SST): Before any sample analysis, the chromatographic system's performance is verified. This is typically done by making multiple (e.g., five) injections of a reference standard. Key parameters are checked against pre-defined limits:

    • Tailing Factor: Should be ≤ 2.0 to ensure peak symmetry.

    • Theoretical Plates (N): Must be > 2000 to ensure column efficiency.

    • Repeatability (%RSD): The relative standard deviation of peak area and retention time for replicate injections should be ≤ 2.0%.

  • Method Validation: For routine use, the method must be validated according to ICH Q2 guidelines. This involves experimentally proving its:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

    • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

    • Accuracy & Precision: Ensuring the results are close to the true value and are reproducible.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

Caption: Pillars of a trustworthy analytical method.

Conclusion and Recommendations

There is no single "best" method; the optimal choice depends on the specific analytical objective.

  • For routine quality control in a standard laboratory, the RP-HPLC method is the recommended choice. It is robust, reliable, and utilizes instrumentation that is widely available.

  • For high-throughput screening or in laboratories where speed and reduced solvent waste are paramount, the RP-UPLC method is superior.[7][9] The significant reduction in analysis time offers a substantial increase in productivity.

  • The GC-FID method should be used as an orthogonal technique . It is essential for method validation to confirm the absence of co-eluting impurities and is also the preferred method for analyzing any potential volatile impurities that may not be amenable to HPLC analysis.

By employing this multi-faceted chromatographic approach, researchers and drug development professionals can build a comprehensive and high-confidence purity profile for this compound, ensuring the quality and integrity of their downstream scientific endeavors.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]

  • Patel, K. et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Swartz, M. E. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Drug Discovery and Development. Available at: [Link]

  • Scribd. HPLC vs UPLC: Key Differences in Pharma. Available at: [Link]

  • Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available at: [Link]

  • Chrom Tech, Inc. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Available at: [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]

  • Pranab, J. et al. (2023, August 15). Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. International Journal of Scientific Research and Management. Available at: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Guillarme, D. et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. Available at: [Link]

  • Element Lab Solutions. Normal Phase HPLC Columns. Available at: [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]

  • Niinemets, Ü. et al. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In: S. C. Tucker (eds) Plant-Pathogen Interactions. Methods in Molecular Biology, vol 1153. Humana Press, New York, NY. Available at: [Link]

  • Oasmaa, A. et al. (2013). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. Available at: [Link]

  • Dewulf, J. & Van Langenhove, H. (2018). Analysis of volatile organic compounds using gas chromatography. ResearchGate. Available at: [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • AD PHARMACHEM. P-Bromo Fluoro Benzene. Available at: [Link]

  • Chromatography Forum. (2008, November 18). Halogenated Molecule Sticking to Column. Available at: [Link]

  • Labcompare. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • Autechaux. (2024). Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications. Available at: [Link]

  • de la Calle, I. et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Waters Corporation. (2025, June 6). Modernization of a Legacy Normal-Phase HPLC Method. Available at: [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-3-fluoro- (CAS 1073-06-9). Available at: [Link]

  • PubChem. 1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene. Available at: [Link]

  • Kim, J. et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules. Available at: [Link]

  • NIST. Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. Available at: [Link]

  • Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]

  • Drogin, I. & Rosanoff, M. A. (1916). On the detection and determination of halogens in organic compounds. Journal of the American Chemical Society. Available at: [Link]

  • BioSpectra, Inc. ANALYTICAL METHOD VALIDATION REPORT: ACETYLENE DETECTION BY HEAD SP ACE GC FID 6N HCL IN 2-PROPANOL. Available at: [Link]

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A Comparative Guide to the Synthesis and Validation of 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the structural integrity and purity of novel compounds are paramount. Aryl alkynes, such as 1-(3-bromo-prop-1-ynyl)-4-fluoro-benzene, serve as critical building blocks for a diverse range of functional molecules. Their synthesis, however, is merely the first step; rigorous validation is essential to ensure that the material proceeding to downstream applications is indeed the target compound and of sufficient purity.

This guide provides an in-depth examination of the synthesis of this compound, with a focused comparison on the utility of elemental analysis as a primary validation technique. We will explore the causality behind experimental choices, compare elemental analysis with alternative spectroscopic methods, and present a framework for a self-validating analytical workflow, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.

Part 1: Synthesis of this compound

The construction of the C(sp²)-C(sp) bond in aryl alkynes is most effectively achieved through palladium- and copper-catalyzed cross-coupling reactions, prominently the Sonogashira coupling.[1][2] This method offers mild reaction conditions and a broad tolerance for various functional groups, making it ideal for our target molecule.[3]

Reaction Principle: The Sonogashira Coupling

The reaction proceeds via a synergistic catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (1-bromo-4-fluorobenzene). Simultaneously, the copper(I) co-catalyst coordinates with the terminal alkyne (3-bromo-1-propyne), increasing the acidity of its terminal proton and facilitating the formation of a copper acetylide intermediate. A transmetalation step between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[1][4]

Experimental Protocol: Synthesis

Materials:

  • 1-bromo-4-fluorobenzene

  • 3-bromo-1-propyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Celite®

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-fluorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add anhydrous THF as the solvent, followed by triethylamine (2.0-3.0 eq), which acts as both a base and can serve as a co-solvent.[2] The base is critical for neutralizing the hydrogen halide byproduct formed during the reaction.[1]

  • Add 3-bromo-1-propyne (1.1-1.2 eq) dropwise to the stirring mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 3-24 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues and amine salts.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[5]

Causality Behind Choices:

  • Inert Atmosphere: Essential to prevent the oxidation of the Pd(0) catalyst and to minimize the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen and the copper catalyst.[6]

  • Anhydrous Solvents: Water can deactivate the catalysts and interfere with the reaction.

  • Catalyst Loading: Keeping the catalyst loading, particularly CuI, to a minimum helps suppress the Glaser homocoupling side product.[7]

Synthesis and Purification Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 1-bromo-4-fluorobenzene D Sonogashira Cross-Coupling A->D B 3-bromo-1-propyne B->D C PdCl₂(PPh₃)₂ / CuI Triethylamine (Base) Anhydrous THF C->D E Workup (Filtration, Washing) D->E Crude Mixture F Purification (Column Chromatography) E->F G Pure Product: 1-(3-Bromo-prop-1-ynyl) -4-fluoro-benzene F->G

Caption: Workflow for the synthesis of the target compound.

Part 2: Validation by Elemental Analysis

Elemental analysis is a foundational technique for determining the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound. It provides a direct measure of the elemental composition, which is a critical indicator of purity. For heteroatom-containing compounds, it remains an indispensable tool.

Theoretical Composition

The first step is to calculate the expected elemental composition from the molecular formula: C₉H₆BrF .

  • Molecular Weight: 213.05 g/mol

  • Carbon (C): (9 × 12.011) / 213.05 = 50.74%

  • Hydrogen (H): (6 × 1.008) / 213.05 = 2.84%

  • Bromine (Br): 79.904 / 213.05 = 37.50%

  • Fluorine (F): 18.998 / 213.05 = 8.92%

Experimental Protocol: CHN Analysis

Modern elemental analysis is performed using automated CHNS analyzers.

  • A precise mass (typically 1-3 mg) of the highly purified sample is weighed into a tin or silver capsule.

  • The sample is combusted at high temperatures (900-1000 °C) in a stream of pure oxygen.

  • This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (and sulfur to SO₂). Halogens are trapped by specific absorbents.

  • The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.[8]

  • The instrument's software back-calculates the percentage of C, H, and N in the original sample.

Interpreting the Results: The ±0.4% Rule

For a new compound to be considered pure, the experimentally determined percentages for C, H, and N should be within ±0.4% of the calculated theoretical values.[9]

ElementTheoretical %Acceptable Range
Carbon (C)50.74%50.34% - 51.14%
Hydrogen (H)2.84%2.44% - 3.24%

Why the ±0.4% tolerance? This widely accepted range accounts for minor instrumental variations and sample handling, providing a realistic yet stringent benchmark for purity.[8] Deviations outside this range strongly suggest the presence of impurities, such as:

  • Residual Solvents: Trapped solvent from purification (e.g., hexane, ethyl acetate) will significantly alter the C and H percentages.

  • Starting Materials: Incomplete reaction or co-elution during chromatography.

  • Byproducts: Such as the alkyne homocoupling product.

  • Water: Hygroscopic samples may absorb atmospheric moisture, increasing the apparent hydrogen content.[10]

Part 3: A Comparative Look at Validation Techniques

While elemental analysis is a powerful tool for verifying elemental ratios and purity, it provides no direct information about the molecular structure. Therefore, it must be used in concert with other analytical methods to form a self-validating system.

Analytical TechniqueInformation ProvidedStrengthsWeaknesses
Elemental Analysis Elemental composition (%C, %H, %N, etc.).Gold standard for purity assessment; highly sensitive to impurities without C-H bonds (e.g., inorganic salts).[8]Provides no structural or connectivity data; destructive.
¹H & ¹³C NMR Detailed molecular structure, atom connectivity, and environment.Unambiguous structure elucidation; can identify and quantify impurities if their signals are distinct.Less sensitive to impurities lacking protons (e.g., salts, carbon); complex spectra can be difficult to interpret.
Mass Spectrometry (MS/HRMS) Molecular weight and formula.Confirms molecular weight; High-Resolution MS (HRMS) can determine the molecular formula with high accuracy (±5 ppm).[9]Does not provide detailed connectivity; isomers cannot be distinguished; may not detect non-ionizable impurities.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and non-destructive confirmation of key bonds (e.g., C≡C stretch ~2200 cm⁻¹, C-F stretch ~1200 cm⁻¹).Provides limited structural information; not suitable for purity assessment.

This multi-pronged approach creates a self-validating system where the weaknesses of one technique are covered by the strengths of another. The convergence of data from all methods provides the highest possible confidence in the synthesized material.

Comprehensive Validation Workflow

G cluster_analysis Orthogonal Analytical Methods cluster_data Data Interpretation A Purified Synthetic Product B Elemental Analysis (%C, %H) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Mass Spectrometry (HRMS) A->D E IR Spectroscopy A->E F Elemental composition matches theory (±0.4%)? B->F G Spectra consistent with proposed structure? C->G H Molecular formula matches theory (±5 ppm)? D->H I Key functional groups present? E->I J Validated Structure & Purity Confirmed F->J G->J H->J I->J

Caption: A self-validating workflow for compound characterization.

Conclusion

The synthesis of this compound via Sonogashira coupling is a reliable and efficient method. However, the synthesis is incomplete without rigorous validation. Elemental analysis serves as an essential, quantitative measure of purity, providing a clear pass/fail criterion based on the accepted ±0.4% deviation from theoretical values. Its true power is realized when its results are corroborated by orthogonal spectroscopic techniques like NMR and mass spectrometry. This integrated analytical approach forms a self-validating system, ensuring that researchers can proceed with confidence, knowing the precise identity and purity of their materials.

References

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  • 1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene.PubChem.
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  • A Convenient Procedure for Sonogashira Reactions Using Propyne.Synthesis.
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  • Elemental Analysis Of Organic Compounds With The Use Of.yic.edu.et.
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  • Sonogashira Coupling.Synthetic Methods in Drug Discovery: Volume 1.

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A Comparative Guide to Leaving Group Efficiency in Fluorinated Propargyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic manipulation of reactive intermediates is paramount. Fluorinated propargyl systems are valuable building blocks due to the unique chemical properties conferred by the fluorine atom(s) and the alkyne functionality.[1] However, their successful application in complex syntheses hinges on a nuanced understanding of leaving group efficiency. This guide provides an in-depth comparison of common leaving groups in these systems, supported by mechanistic principles and experimental data, to empower researchers to make informed decisions in their synthetic designs.

Theoretical Framework: What Governs a Good Leaving Group?

A leaving group's primary role is to depart from a molecule, taking a pair of electrons with it.[2] Its efficiency, or "ability to leave," is fundamentally tied to its stability as an independent species. The most stable species are typically weak bases.[3][4] This principle is the cornerstone of leaving group analysis and is generally correlated with the pKa of the leaving group's conjugate acid; the stronger the acid, the weaker the conjugate base, and the better the leaving group.[3][5]

Key factors influencing leaving group ability include:

  • Basicity: Lower basicity of the departing group is favorable. Weak bases, such as the conjugate bases of strong acids (e.g., I⁻, Br⁻, TsO⁻), are excellent leaving groups.[3][4]

  • Polarizability: Larger, more polarizable atoms can better stabilize a negative charge over a larger volume, enhancing leaving group ability. This is a key reason why iodide is a better leaving group than chloride.[6]

  • Bond Strength: The strength of the carbon-leaving group (C-X) bond is critical. A weaker bond requires less energy to break during the rate-determining step of many substitution reactions. A notable exception is the C-F bond, which is exceptionally strong, making fluoride a poor leaving group in typical S_N1/S_N2 reactions despite its low basicity.[3]

  • Solvation: Solvents, particularly polar protic solvents, can stabilize the departing leaving group through interactions like hydrogen bonding, accelerating the reaction.[7]

In fluorinated propargyl systems , the powerful electron-withdrawing inductive effect of fluorine significantly influences the electrophilicity of the carbon backbone. This can enhance the rate of nucleophilic attack but also complicates the stability of potential carbocationic intermediates, making the choice of leaving group particularly critical for controlling reaction outcomes.[8]

Potential Reaction Pathways

Nucleophilic substitution on propargyl systems can proceed through several pathways. The presence of fluorine and the choice of leaving group can steer the reaction toward a desired outcome, such as direct substitution (S_N2), substitution with rearrangement (S_N2'), or via a carbocation intermediate (S_N1), which can also lead to rearranged allenic products.

Caption: Potential reaction pathways for nucleophilic substitution on a fluorinated propargyl system.

Comparative Analysis of Common Leaving Groups

The choice of leaving group is a critical parameter in the synthesis of fluorinated propargyl derivatives. While direct propargylation of alcohols is possible, it often requires activation as the hydroxyl group is a poor leaving group.[9][10] More commonly, the alcohol is converted into a sulfonate ester or a halide.

Leaving Group (Abbr.)Chemical NameConjugate AcidpKa of Conj. AcidRelative EfficiencyKey Characteristics
-OTf TriflateTriflic Acid-14ExcellentHighly stable, resonance-delocalized anion. One of the best leaving groups available.[7]
-I IodideHydroiodic Acid-9ExcellentVery weak base and highly polarizable.[11]
-OTs Tosylatep-Toluenesulfonic Acid-2.8ExcellentResonance-stabilized and widely used.[4]
-OMs MesylateMethanesulfonic Acid-1.9ExcellentSimilar to tosylate but sterically smaller.
-Br BromideHydrobromic Acid-7Very GoodGood balance of reactivity and stability.[11]
-Cl ChlorideHydrochloric Acid-5GoodLess reactive than bromide or iodide.[11]
-F FluorideHydrofluoric Acid3.2PoorVery strong C-F bond makes it a poor leaving group in S_N1/S_N2 reactions, despite the low pKa.[2][3][12]

pKa values are approximate and can vary slightly depending on the reference source.[11][13]

Discussion of Performance:

  • Sulfonates (Triflate, Tosylate, Mesylate): These are consistently the most effective leaving groups for fluorinated propargyl systems. Their extreme stability, derived from extensive resonance delocalization of the negative charge, facilitates the cleavage of the C-O bond.[6] Triflate is generally considered the gold standard due to the powerful inductive effect of the three fluorine atoms. The use of sulfonate leaving groups often favors S_N1-type pathways due to their ability to readily depart and form a carbocation intermediate, which can be influenced by the fluorinated system's electronics.

  • Halides (Iodide, Bromide, Chloride): The classic trend of I > Br > Cl holds true in these systems.[4] Iodide is an excellent leaving group due to its large size, high polarizability, and the weakness of the C-I bond.[6] These reactions often proceed via an S_N2 mechanism, especially with less hindered substrates.

  • The Fluoride Anomaly: Despite the conjugate acid (HF) being moderately strong (pKa ≈ 3.2), fluoride is a notoriously poor leaving group in substitution reactions at sp³-hybridized carbons.[2][12] The primary reason is the exceptional strength of the C-F bond (bond dissociation energy ~110-140 kcal/mol).[3] This high bond energy presents a significant kinetic barrier for cleavage. However, it is crucial to note that in other reaction types, such as nucleophilic aromatic substitution (S_NAr), fluoride can be an excellent leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive effect.[14]

Experimental Protocol: Competitive S_N2 Reaction for Relative Rate Determination

This protocol provides a framework for comparing the efficiency of two leaving groups (e.g., -Br vs. -Cl) on an identical fluorinated propargyl backbone.

Objective: To determine the relative reaction rate of a common nucleophile with 1-bromo-1-fluoro-prop-2-yne versus 1-chloro-1-fluoro-prop-2-yne.

Materials:

  • 1-bromo-1-fluoro-prop-2-yne

  • 1-chloro-1-fluoro-prop-2-yne

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Experimental Workflow Diagram:

Caption: Workflow for determining relative leaving group efficiency via competitive reaction analysis.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, nitrogen-purged flask, prepare a 0.1 M solution of both the fluorinated propargyl bromide and the fluorinated propargyl chloride in anhydrous DMF. Add a known concentration of an internal standard.

  • Initiation: Take an initial sample (t=0). Add a 0.1 M solution of sodium azide in DMF to the reaction mixture with vigorous stirring.

  • Monitoring: At set time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing cold water and diethyl ether.

  • Workup: Shake the vial vigorously, allow the layers to separate, and collect the organic (ether) layer.

  • Analysis: Analyze the organic layer by GC-MS. Quantify the disappearance of the starting materials and the appearance of the azide product relative to the internal standard.

  • Causality: The rate of disappearance of the propargyl bromide is expected to be significantly faster than that of the propargyl chloride. This is a direct consequence of the C-Br bond being weaker and bromide being a more stable (weaker base) leaving group than chloride. The data will provide a quantitative ratio of their reactivities under these specific S_N2 conditions.

Conclusion and Outlook

The efficiency of leaving groups in fluorinated propargyl systems follows established chemical principles, with weakly basic, highly stable anions such as triflate and iodide demonstrating superior performance. The choice of leaving group is a powerful tool for controlling reaction pathways; excellent leaving groups like triflates may favor S_N1 mechanisms, while good leaving groups like halides are more amenable to S_N2 conditions. Fluoride remains an exceptionally poor leaving group in this context due to the formidable strength of the C-F bond. Future research may focus on catalytic methods to activate these robust C-F bonds, potentially unlocking novel synthetic transformations.[12][15]

References

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  • The pKa Table Is Your Friend. Master Organic Chemistry. (2026).
  • Revisiting the use of fluoride as a leaving group. UBC Chemistry. (2016).
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  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC.
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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the synthesis of novel molecules is a daily pursuit. Among the vast array of chemical intermediates, halogenated aromatic compounds such as 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene are valuable building blocks. However, their utility is matched by the critical need for stringent safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Profile: A Synthesis of Analog Data

The presence of a brominated propargyl group attached to a fluorinated benzene ring suggests a multi-faceted hazard profile. The trifluoromethyl analogue is classified as corrosive and can cause severe skin burns and eye damage[1]. Furthermore, 1-Bromo-4-fluorobenzene is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation[2][3][4][5][6]. It is also harmful if inhaled[3]. Given these characteristics, we must treat this compound with a high degree of caution.

Key Potential Hazards:

  • Corrosivity: High likelihood of causing severe skin burns and eye damage upon contact.

  • Irritation: Potential for significant skin, eye, and respiratory tract irritation.

  • Flammability: The presence of the aromatic ring and the propargyl group suggests the compound may be flammable.

  • Toxicity: Harmful if inhaled, and oral toxicity is also a concern.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with this compound, with explanations rooted in the anticipated hazards.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a variety of organic solvents and chemicals[7][8]. Double-gloving provides an extra layer of protection against potential tears or rapid permeation. For extended operations or when handling larger quantities, consider heavy-duty, corrosive-resistant gloves worn over your primary nitrile gloves[7].
Eye and Face Protection Chemical splash goggles that provide a tight seal around the eyes are mandatory to protect against splashes and vapors[9][10]. A full-face shield , worn in conjunction with goggles, is required when handling larger volumes or during procedures with a higher risk of splashing[8][9].
Body Protection A flame-resistant lab coat that buttons fully and has long sleeves is essential[7]. This protects against accidental splashes and potential flash fires. For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat[10].
Footwear Closed-toe shoes made of a non-porous material are required at all times in the laboratory[7].
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure above established limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[10][11].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational plan is critical for minimizing risk. The following steps provide a procedural framework for the safe use of this compound.

1. Pre-Operational Safety Check:

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Inspect PPE: Check all PPE for any signs of damage or wear before use.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review the Procedure: Mentally walk through the entire experimental procedure before handling the chemical.

2. Handling the Chemical:

  • Work Within a Fume Hood: All manipulations of this compound, including weighing and transferring, must be performed inside a certified chemical fume hood.

  • Use Appropriate Glassware: Employ clean, dry glassware that is free from cracks or defects.

  • Avoid Inhalation: Keep the container tightly closed when not in use.

  • Prevent Contact: Use caution to avoid contact with skin, eyes, and clothing. In case of accidental contact, immediately follow the first aid procedures outlined below.

  • Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could be an ignition source[6].

3. Post-Operational Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with the disposal plan.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Response and Disposal Plan

A proactive approach to potential emergencies is a hallmark of a safe laboratory environment.

In Case of Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[4][5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

Spill Response:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan:

  • Waste Collection: All waste contaminated with this compound should be collected in a designated, properly labeled, and sealed container.

  • Licensed Disposal: The waste must be disposed of through a licensed hazardous waste disposal company.

  • Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[3]. Do not dispose of this chemical down the drain.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Review Procedure & SDS Analogs ppe_check Don Appropriate PPE start->ppe_check fume_hood_check Verify Fume Hood Operation ppe_check->fume_hood_check weigh_transfer Weigh & Transfer in Fume Hood fume_hood_check->weigh_transfer reaction Perform Reaction weigh_transfer->reaction spill Spill or Exposure? weigh_transfer->spill decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate reaction->spill waste_collection Collect Waste in Labeled Container decontaminate->waste_collection dispose Dispose via Licensed Contractor waste_collection->dispose remove_ppe Remove & Dispose of PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end spill->decontaminate No emergency_response Follow Emergency Procedures spill->emergency_response Yes emergency_response->end

Caption: Workflow for the safe handling and disposal of this compound.

Conclusion

The responsible use of this compound in research and development necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adopting the principles and procedures outlined in this guide, you can mitigate risks and foster a culture of safety within your laboratory. Remember, safety is not just a set of rules, but a mindset that prioritizes the well-being of every individual in the scientific community.

References

  • PubChem. 1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene. [Link]

  • Proper Protective Equipment - Chemistry LibreTexts. [Link]

  • PubChem. 1-Bromo-4-fluorobenzene. [Link]

  • 3M. Polycyclic Aromatic Hydrocarbons. [Link]

  • S D Fine-Chem Limited. 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. 1-Bromo-4-fluorobenzene SAFETY DATA SHEET. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.